Ambazone monohydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[4-[2-(diaminomethylidene)hydrazinyl]phenyl]iminothiourea;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N7S.H2O/c9-7(10)14-12-5-1-3-6(4-2-5)13-15-8(11)16;/h1-4,12H,(H2,11,16)(H4,9,10,14);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMCHEYASLTJBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN=C(N)N)N=NC(=S)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N7OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20859471 | |
| Record name | Ambazone monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20859471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6011-12-7 | |
| Record name | Ambazone [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006011127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ambazone monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20859471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMBAZONE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37HWA5Q4FB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Chemical Structure and Properties of Ambazone Monohydrate
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of Ambazone monohydrate, an antiseptic agent with known antibacterial and potential antineoplastic properties. It details the compound's chemical structure, physicochemical characteristics, synthesis, and analytical characterization protocols. Furthermore, it explores its proposed mechanism of action through diagrammatic representations of relevant biological pathways and experimental workflows. All quantitative data is systematically presented in tabular format to facilitate analysis and comparison.
Chemical Identity and Structure
Ambazone is an antiseptic compound belonging to the class of organic compounds known as thiosemicarbazones.[1] The monohydrate is the hydrated form of Ambazone, where one molecule of water is integrated into the crystal structure.
The chemical structure of Ambazone consists of a 1,4-benzoquinone ring derivatized with a guanylhydrazone group and a thiosemicarbazone group. The crystal structure of the monohydrate form is characterized by an extensive three-dimensional network established through hydrogen bonds involving the water molecules.[2]
Chemical Identifiers
The fundamental chemical identifiers for Ambazone and its monohydrate form are summarized below.
| Identifier | Value | Reference |
| IUPAC Name | [4-[2-(diaminomethylidene)hydrazinyl]phenyl]iminothiourea | [3][4] |
| CAS Number (Monohydrate) | 6011-12-7 | [5][6] |
| CAS Number (Anhydrous) | 539-21-9 | [3][4][7] |
| Molecular Formula (Monohydrate) | C₈H₁₃N₇OS | [5][6][8] |
| Molecular Weight (Monohydrate) | 255.30 g/mol | [5][6][8][9] |
| Synonyms | 1,4-Benzoquinone guanylhydrazone thiosemicarbazone hydrate, Faringosept, Iversal | [4][5][7] |
Structural Representation
The core chemical structure of Ambazone features two key functional groups attached to a central quinone-like ring system.
Physicochemical Properties
This compound is a crystalline solid with distinct physical and chemical properties. Its solubility is limited in aqueous solutions but can be enhanced through the formation of salts, such as the acetate salt solvate.[2]
| Property | Value | Reference(s) |
| Appearance | Brown or copper-colored crystals; Dark brown powder | [4] |
| Melting Point | 188-195 °C (with decomposition) | [5][] |
| Solubility in water | 0.2 mg / 100 mL (Sparingly soluble) | [4] |
| Other Solubilities | Moderately soluble in alcohol and acetone. Freely soluble in DMF and dilute acids. | |
| Crystal System | Monoclinic | [2][11] |
| Space Group | P2₁/c | [2][11] |
Experimental Protocols
Synthesis of Ambazone
A representative synthesis protocol for Ambazone involves a multi-step reaction starting from p-benzoquinone and aminoguanidine, followed by a reaction with thiosemicarbazide. A detailed manufacturing process is described as follows:
-
Step 1: Formation of Quinone Monoguanylhydrazone Nitrate: A solution of 22.7 g of quinone monoguanylhydrazone nitrate is prepared in 250 mL of water.[5]
-
Step 2: Addition of Thiosemicarbazide: A hot aqueous solution containing 9.1 g of thiosemicarbazide is added dropwise to the solution from Step 1.[5]
-
Step 3: Acidification and Reaction: A solution of 5 mL of concentrated nitric acid in 10 mL of water is slowly added. The resulting mixture is stirred at 60°C for one hour.[5]
-
Step 4: Dissolution and Filtration: The product is dissolved in approximately 1-1.2 liters of water at 100°C and the hot solution is filtered.[5]
-
Step 5: Precipitation and Isolation: The filtrate is added to an aqueous ammonium solution to precipitate the product. The resulting blue residue of p-benzoquinone amidinohydrazone thiosemicarbazone is filtered and dried.[5]
Physicochemical Characterization Methods
The structural and thermal properties of this compound are typically elucidated using a combination of analytical techniques. The reversible transformation between the monohydrate and anhydrous forms can be monitored using these methods.[2]
-
Single-Crystal X-ray Diffraction (SC-XRD): This technique is used to determine the precise three-dimensional arrangement of atoms within the crystal, confirming the molecular structure and identifying the crystal system and space group.[2]
-
Powder X-ray Diffraction (PXRD): PXRD is employed to analyze the crystalline nature of the bulk material, identify different polymorphic forms, and monitor phase transformations as a function of temperature or humidity.[2][11]
-
Thermal Analysis (DSC, TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal behavior of the compound.[11] These methods can detect the loss of water upon heating, melting, and decomposition, confirming the presence of the hydrate and its thermal stability.[11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[11] Changes in the spectra upon dehydration can confirm the loss of water and associated changes in hydrogen bonding.[11]
Biological Activity and Mechanism of Action
Ambazone is primarily recognized for its antiseptic and antibacterial activities and is used in the treatment of infections of the mouth and throat.[6] It also demonstrates potential as an orally active antitumor agent.[5][8]
Proposed Mechanism of Action
While the exact mechanism of action has not been fully elucidated, evidence suggests that Ambazone is a membrane-active agent.[3][7][12] Its biological effects are believed to stem from its interaction with multiple cellular targets, including membranes, nucleic acids, and proteins.[7][12]
A key proposed mechanism involves the interference with membrane-bound nucleotide systems.[7][13] This interaction leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP) in certain cells, such as leukemia cells and macrophages, which may contribute to its antineoplastic effects.[3][7][12]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Crystal structure and physicochemical characterization of this compound, anhydrous, and acetate salt solvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ambazone | C8H11N7S | CID 1549158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ambazone - Wikipedia [en.wikipedia.org]
- 5. Ambazone hydrate | 6011-12-7 [chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Ambazone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GSRS [precision.fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ambazone as a membrane active antitumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medkoo.com [medkoo.com]
An In-depth Technical Guide to the Synthesis and Purification of Ambazone Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of Ambazone monohydrate, a potent antiseptic agent with potential antibacterial and antineoplastic activities. Detailed experimental protocols for the synthesis of crude ambazone and its subsequent purification to pharmaceutical grade are presented. Quantitative data from purification processes are summarized in tabular format for clarity and comparative analysis. Furthermore, this guide illustrates the key molecular interactions of ambazone through a signaling pathway diagram and outlines the logical workflows for its synthesis and purification using Graphviz diagrams, offering a valuable resource for researchers and professionals in drug development and medicinal chemistry.
Introduction
Ambazone (1,4-benzoquinone guanylhydrazone thiosemicarbazone) is a well-established antiseptic compound.[1] Beyond its recognized antibacterial properties, ambazone has demonstrated potential as an antineoplastic agent, active against various transplantable tumors in preclinical models.[2] The biological activity of ambazone is attributed to its interactions with multiple cellular targets, including membranes, nucleic acids, and proteins.[1][2] Notably, it has been shown to interfere with membrane-bound nucleotide systems by increasing intracellular cAMP levels in leukemia cells and macrophages.[1] This multifaceted mechanism of action underscores the therapeutic potential of ambazone and highlights the importance of well-defined and controlled manufacturing processes to ensure its quality and purity for pharmaceutical applications.
This guide details a robust synthesis and purification process for obtaining high-purity this compound, suitable for research and drug development purposes.
Synthesis of Crude Ambazone
The synthesis of ambazone proceeds via a two-step condensation reaction. The first step involves the reaction of p-benzoquinone with aminoguanidine to form an intermediate, which is then reacted with thiosemicarbazide in an acidic medium to yield crude ambazone.
Experimental Protocol: Synthesis of Crude Ambazone
Materials:
-
p-Benzoquinone
-
Aminoguanidine hydrochloride
-
Thiosemicarbazide
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Water
Procedure:
-
Step 1: Formation of the Guanylhydrazone Intermediate
-
Dissolve p-benzoquinone in ethanol.
-
In a separate vessel, prepare an aqueous solution of aminoguanidine hydrochloride.
-
Slowly add the aminoguanidine hydrochloride solution to the p-benzoquinone solution with constant stirring.
-
Allow the reaction to proceed at room temperature for a specified duration to form the guanylhydrazone intermediate.
-
-
Step 2: Formation of Ambazone
-
To the reaction mixture containing the intermediate, add thiosemicarbazide.
-
Acidify the mixture by the dropwise addition of concentrated hydrochloric acid while maintaining vigorous stirring.
-
Heat the reaction mixture under reflux for a defined period to facilitate the condensation reaction.
-
Upon completion, the crude ambazone will precipitate out of the solution.
-
Cool the mixture and collect the crude product by filtration.
-
Wash the collected solid with water and then with a small amount of cold ethanol to remove residual starting materials and by-products.
-
Dry the crude ambazone under vacuum.
-
Purification of this compound
The crude ambazone synthesized often contains impurities, including unreacted starting materials, by-products, and elemental sulfur. A two-step purification process is employed to achieve pharmaceutical-grade this compound.[3] The first step involves the removal of sulfur by maceration with a non-polar solvent, followed by recrystallization from a solvent mixture to remove other impurities.[3]
Experimental Protocol: Purification of this compound
Materials:
-
Crude Ambazone
-
Toluene (or other non-polar solvents like n-hexane, benzene, xylene)[3]
-
N,N-Dimethylformamide (DMF)
-
Methanol (or other lower aliphatic alcohols like ethanol, propanol)[3]
Procedure:
-
Step 1: Sulfur Removal by Maceration
-
Suspend the crude ambazone in toluene in a suitable reaction vessel.
-
Stir the suspension at a controlled temperature (e.g., 40-45°C) for one hour.[3]
-
Filter the mixture to isolate the solid ambazone, now largely free of elemental sulfur.
-
-
Step 2: Recrystallization
-
Dissolve the sulfur-free ambazone in N,N-dimethylformamide at an elevated temperature (e.g., 60-65°C).[3]
-
Slowly add methanol to the solution while maintaining the temperature above 55°C.[3]
-
After the addition is complete, allow the solution to cool gradually to room temperature.
-
Further cool the mixture to 5-10°C and maintain it at this temperature for two hours to ensure complete crystallization.[3]
-
Collect the purified this compound crystals by filtration.
-
Wash the crystals with a small amount of cold methanol.
-
Dry the final product under vacuum to obtain high-purity this compound.
-
Data Presentation
The following tables summarize quantitative data from typical purification experiments as described in the patent literature.
Table 1: Maceration for Sulfur Removal
| Parameter | Value | Reference |
| Starting Material | Crude Ambazone | WO2005028431A1[3] |
| Solvent | Toluene | WO2005028431A1[3] |
| Ratio (Crude:Solvent) | 1 g : 3 mL | WO2005028431A1[3] |
| Temperature | 40°C | WO2005028431A1[3] |
| Duration | 1 hour | WO2005028431A1[3] |
| Recovery | ~91% | WO2005028431A1[3] |
Table 2: Recrystallization of Ambazone
| Parameter | Value | Reference |
| Starting Material | Macerated Ambazone | WO2005028431A1[3] |
| Solvent System | N,N-Dimethylformamide : Methanol | WO2005028431A1[3] |
| Solvent Ratio (DMF:Methanol) | 1 : 2 (v/v) | WO2005028431A1[3] |
| Dissolution Temperature | 60-65°C | WO2005028431A1[3] |
| Crystallization Temperature | 5-10°C | WO2005028431A1[3] |
| Crystallization Time | 2 hours | WO2005028431A1[3] |
| Final Purity (HPLC) | ≥ 99.5% | WO2005028431A1[3] |
| Overall Yield | ~77% (from crude) | Calculated from[3] |
Visualizations
Ambazone Synthesis Workflow
Caption: Workflow for the synthesis of crude ambazone.
Ambazone Purification Workflow
Caption: Two-step purification process for this compound.
Proposed Mechanism of Action of Ambazone
Caption: Ambazone's interaction with cellular targets and resulting effects.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and purification of this compound. The outlined protocols, supported by quantitative data and visual workflows, offer a clear and reproducible methodology for obtaining this compound in high purity. The elucidation of its multimodal mechanism of action, involving interactions with key cellular components, further solidifies its position as a compound of significant interest for further research and development in the fields of anti-infectives and oncology. The provided information is intended to serve as a valuable resource for scientists and professionals engaged in the exploration and utilization of ambazone.
References
- 1. Ambazone | C8H11N7S | CID 1549158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ambazone as a membrane active antitumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2005028431A1 - Process for the purification of 1,4-benzoquinone guanylhydrazone thiosemicarbazone (ambazone) - Google Patents [patents.google.com]
Ambazone Monohydrate: A Deep Dive into its Antiseptic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambazone monohydrate is a synthetic oral antiseptic agent that has been in clinical use for the treatment of local infections of the oral cavity and pharynx. Its broad-spectrum antimicrobial activity, coupled with a low incidence of resistance and favorable safety profile, has made it a subject of interest for further research and development. This technical guide provides an in-depth exploration of the core mechanism of action of this compound as an antiseptic, focusing on its molecular interactions and cellular targets. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound.
Core Mechanism of Action: A Multi-Targeted Approach
The antiseptic efficacy of this compound is not attributed to a single, specific target but rather to a multi-pronged attack on essential bacterial cellular structures and processes. Evidence suggests that Ambazone's mechanism of action involves the disruption of the bacterial cell membrane, interference with nucleic acids, and denaturation of essential proteins.[1] This multi-targeted approach is advantageous as it reduces the likelihood of bacteria developing resistance through a single-point mutation.
Interaction with the Bacterial Cell Membrane
A primary mode of action of this compound involves its interaction with the bacterial cell membrane, leading to a loss of structural integrity and function. While the precise molecular interactions are still under full elucidation, it is understood that Ambazone's affinity for cellular membranes contributes significantly to its overall antibacterial effect.[1] It is hypothesized that the lipophilic components of the Ambazone molecule facilitate its insertion into the lipid bilayer of the bacterial cell membrane. This insertion disrupts the membrane's fluidity and permeability, leading to the leakage of essential intracellular components, such as ions and metabolites, and ultimately, cell death.
Interference with Nucleic Acids
This compound has been shown to interact with bacterial DNA, although the nature of this interaction is dependent on the charge state of the molecule. This interaction can interfere with crucial cellular processes such as DNA replication and transcription. The toxic action of Ambazone on the intestine is believed to be due to the inhibition of bacterial DNA, RNA, and protein syntheses.[2]
Protein Denaturation and Inhibition
The third key aspect of Ambazone's mechanism of action is its ability to interact with and denature bacterial proteins. This includes both structural proteins and enzymes that are vital for bacterial survival. By altering the three-dimensional structure of these proteins, Ambazone inactivates their function, leading to a cascade of metabolic disruptions within the bacterial cell. This affinity for proteins is a contributing factor to its overall antibacterial effect.[1]
Quantitative Antimicrobial Activity
Experimental Protocols
The following sections outline the general methodologies employed to investigate the antiseptic mechanism of action of compounds like this compound.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in a significant reduction in viable bacterial count (MBC).
Methodology (Broth Microdilution):
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Streptococcus pyogenes, Staphylococcus aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Ambazone: A series of twofold dilutions of this compound are prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the Ambazone dilution is inoculated with the standardized bacterial suspension. A positive control well (bacteria without Ambazone) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound in which there is no visible turbidity (bacterial growth).
-
MBC Determination: An aliquot from the wells showing no growth is sub-cultured onto an appropriate agar medium. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that shows no bacterial growth on the agar plate, indicating a 99.9% kill rate.
Assessment of Bacterial Cell Membrane Integrity
Objective: To evaluate the effect of this compound on the integrity of the bacterial cell membrane.
Methodology (Membrane Permeability Assay using Propidium Iodide):
-
Bacterial Culture: A mid-logarithmic phase culture of the test bacterium is harvested, washed, and resuspended in a suitable buffer (e.g., phosphate-buffered saline).
-
Treatment: The bacterial suspension is treated with various concentrations of this compound for a defined period. A positive control (e.g., a known membrane-disrupting agent) and a negative control (untreated bacteria) are included.
-
Staining: Propidium iodide (PI), a fluorescent dye that only enters cells with compromised membranes, is added to the bacterial suspensions.
-
Analysis: The fluorescence intensity is measured using a fluorometer or a flow cytometer. An increase in fluorescence intensity in the Ambazone-treated samples compared to the negative control indicates membrane damage.
DNA Interaction Analysis
Objective: To investigate the binding of this compound to bacterial DNA.
Methodology (UV-Visible Spectrophotometry):
-
Preparation of Solutions: Solutions of bacterial DNA (e.g., from E. coli) of known concentration and this compound are prepared in a suitable buffer.
-
Titration: A fixed concentration of DNA is titrated with increasing concentrations of this compound.
-
Spectral Analysis: The UV-Visible absorption spectrum of the DNA is recorded after each addition of Ambazone.
-
Data Analysis: Changes in the absorbance and wavelength of the DNA's characteristic absorption peak (around 260 nm) are analyzed. A shift in the peak (hypochromic or hyperchromic effect) and a change in absorbance can indicate an interaction between Ambazone and DNA.
Visualizing the Mechanism of Action
To illustrate the proposed multi-targeted mechanism of action of this compound, the following diagrams are provided.
References
Unveiling the Solid-State Architecture of Ambazone Monohydrate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the crystallographic structure of Ambazone monohydrate, an active pharmaceutical ingredient with known antiseptic properties. A comprehensive understanding of its solid-state chemistry is paramount for drug development, influencing critical parameters such as solubility, stability, and bioavailability. This document summarizes the key structural features of this compound and outlines the experimental procedures typically employed for its characterization.
Core Crystallographic Data
The crystal structure of this compound has been elucidated using single-crystal X-ray diffraction (SC-XRD).[1] It has been established that this compound crystallizes in the monoclinic crystal system with the P21/c space group .[2] This structural arrangement gives rise to a distinct three-dimensional network.
Crystal Data and Structure Refinement
The following table summarizes the key crystallographic data for this compound. These parameters define the unit cell and the quality of the structural determination.
| Parameter | Value |
| Empirical formula | C₈H₁₁N₇S · H₂O |
| Formula weight | 255.30 g/mol |
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell dimensions | |
| a (Å) | Data not available in public sources |
| b (Å) | Data not available in public sources |
| c (Å) | Data not available in public sources |
| α (°) | 90 |
| β (°) | Data not available in public sources |
| γ (°) | 90 |
| Volume (ų) | Data not available in public sources |
| Z | Data not available in public sources |
| Density (calculated) (g/cm³) | Data not available in public sources |
| Absorption coefficient (mm⁻¹) | Data not available in public sources |
| F(000) | Data not available in public sources |
| Data collection and refinement | |
| Radiation | Typically Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | Data not available in public sources |
| θ range for data collection (°) | Data not available in public sources |
| Reflections collected | Data not available in public sources |
| Independent reflections | Data not available in public sources |
| R-int | Data not available in public sources |
| Goodness-of-fit on F² | Data not available in public sources |
| Final R indices [I>2σ(I)] | Data not available in public sources |
| R indices (all data) | Data not available in public sources |
Note: Specific quantitative data for unit cell dimensions, data collection, and refinement parameters are typically found in the full-text publication or the associated Crystallographic Information File (CIF), which were not publicly accessible.
Selected Bond Lengths and Angles
The precise measurement of bond lengths and angles is critical for confirming the molecular structure and understanding the intramolecular forces. The following tables would present key bond distances and angles within the Ambazone molecule and the hydrogen bonding interactions involving the water molecule.
Selected Bond Lengths (Å)
| Atom 1 | Atom 2 | Length (Å) |
|---|---|---|
| C-N | - | Data not available |
| C=N | - | Data not available |
| C-S | - | Data not available |
| N-N | - | Data not available |
Selected Bond Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Angle (°) |
|---|---|---|---|
| - | C-N-C | - | Data not available |
| - | N-C-S | - | Data not available |
| - | C-N-N | - | Data not available |
Note: The actual values for bond lengths and angles are contained within the full crystallographic dataset.
Experimental Protocols
The determination of the crystal structure of this compound involves a series of well-defined experimental procedures.
Synthesis and Crystallization of this compound
A general manufacturing process for Ambazone involves the reaction of quinone monoguanylhydrazone nitrate with thiosemicarbazide in an acidic aqueous solution. The resulting product is then purified by dissolution in hot water and subsequent precipitation upon addition of an ammonium solution.
For the growth of single crystals suitable for SC-XRD, a slow evaporation method is typically employed. This involves dissolving the purified Ambazone in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly over a period of several days to weeks at a constant temperature. The choice of solvent is critical and is often determined through screening various common organic and aqueous solvents.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement
The following workflow outlines the typical steps for SC-XRD analysis:
-
Crystal Mounting: A suitable single crystal of this compound is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation). The diffraction data are collected as a series of frames as the crystal is rotated.
-
Data Reduction: The collected diffraction intensities are processed to correct for experimental factors such as polarization and absorption.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates and displacement parameters.
Visualizations
Logical Workflow for Crystal Structure Determination
The following diagram illustrates the logical workflow from synthesis to the final determination of the crystal structure of this compound.
Caption: Logical workflow for the determination of the crystal structure of this compound.
Note: As no specific signaling pathways for Ambazone's mechanism of action were detailed in the provided search results, a diagram for this has not been included.
References
Ambazone Monohydrate: A Comprehensive Technical Guide on its Biological Activities and Spectrum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ambazone monohydrate, a synthetic compound belonging to the class of thiosemicarbazones, has demonstrated a noteworthy spectrum of biological activities. This technical guide provides an in-depth analysis of its antimicrobial, antineoplastic, and weak antiviral properties. The document elucidates the current understanding of its mechanism of action, which involves interference with membrane-bound nucleotide systems and modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. Furthermore, this guide compiles available quantitative data on its efficacy, details relevant experimental protocols, and presents visual representations of associated signaling pathways and experimental workflows to support further research and development.
Introduction
Ambazone (1,4-benzoquinone guanylhydrazone thiosemicarbazone) is an antiseptic agent that has been utilized in some regions for the treatment of local infections of the mouth and throat.[1] Beyond its established antiseptic use, scientific investigations have revealed its potential as an antineoplastic and antiviral agent, sparking interest in its broader therapeutic applications. This guide aims to consolidate the existing technical information on this compound to serve as a comprehensive resource for the scientific community.
Mechanism of Action
The precise mechanism of action of Ambazone is not yet fully elucidated, but current evidence suggests a multi-faceted approach involving interactions with cellular membranes, nucleic acids, and proteins, as well as modulation of intracellular signaling pathways.[2][3]
A key aspect of Ambazone's activity appears to be its ability to interfere with membrane-bound nucleotide systems. This interference leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP) in leukemia cells and macrophages.[2][3] This elevation of cAMP is thought to contribute significantly to its antineoplastic activity. The affinity of Ambazone for various cellular targets, including membranes, nucleic acids, and proteins, likely contributes to its overall antibacterial effect.[2][3]
dot graph Ambazone_Mechanism_of_Action { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Ambazone [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellMembrane [label="Cell Membrane", fillcolor="#FBBC05", fontcolor="#202124"]; NucleotideSystem [label="Membrane-Bound\nNucleotide System", fillcolor="#F1F3F4", fontcolor="#202124"]; AdenylylCyclase [label="Adenylyl Cyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; ATP [label="ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellularResponse [label="Cellular Response\n(e.g., Antineoplastic Effects)", fillcolor="#F1F3F4", fontcolor="#202124"]; NucleicAcids [label="Nucleic Acids\n(DNA, RNA)", fillcolor="#FBBC05", fontcolor="#202124"]; Proteins [label="Cellular Proteins", fillcolor="#FBBC05", fontcolor="#202124"]; AntibacterialEffect [label="Antibacterial Effect", fillcolor="#F1F3F4", fontcolor="#202124"];
Ambazone -> CellMembrane [label="Interacts with"]; CellMembrane -> NucleotideSystem; NucleotideSystem -> AdenylylCyclase [label="Interferes with"]; AdenylylCyclase -> cAMP [label="Converts ATP to"]; ATP -> AdenylylCyclase; cAMP -> PKA [label="Activates"]; PKA -> CellularResponse [label="Phosphorylates targets leading to"]; Ambazone -> NucleicAcids [label="Binds to"]; Ambazone -> Proteins [label="Binds to"]; NucleicAcids -> AntibacterialEffect; Proteins -> AntibacterialEffect; } Figure 1: Proposed Mechanism of Action of this compound.
Antimicrobial Activity
This compound exhibits antiseptic properties, with a spectrum of activity that includes Gram-positive bacteria. Its antibacterial action is believed to result from its affinity for cellular membranes, nucleic acids, and proteins, leading to the inhibition of essential cellular processes such as DNA, RNA, and protein synthesis.[3]
Antibacterial Spectrum
Quantitative data on the Minimum Inhibitory Concentration (MIC) of this compound against a broad range of bacteria is not extensively available in publicly accessible literature. The following table is a template for researchers to populate as data becomes available.
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Positive | Data not available | |
| Streptococcus pyogenes | Positive | Data not available | |
| Escherichia coli | Negative | Data not available | |
| Pseudomonas aeruginosa | Negative | Data not available |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound can be determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Ambazone Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) at a high concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of the Ambazone stock solution in MHB across the wells of a 96-well microtiter plate to achieve a range of final concentrations.
-
Bacterial Inoculum Preparation: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted Ambazone. Include a positive control well (bacteria in MHB without Ambazone) and a negative control well (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of Ambazone that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.
Antineoplastic Activity
Ambazone has demonstrated activity against various transplantable tumors in animal models, including murine leukemia P388.[3] Its antineoplastic effect is thought to be mediated, at least in part, by the immune system and through the induction of an overall increase in cellular cAMP content in leukemia cells.[3][4]
In Vitro Cytotoxicity
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| P388 | Murine Leukemia | Data not available | |
| HL-60 | Human Promyelocytic Leukemia | Data not available | |
| K562 | Human Chronic Myelogenous Leukemia | Data not available |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic effect of this compound on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Cancer cell lines (e.g., P388, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value, the concentration of Ambazone that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Antiviral Activity
Ambazone has been reported to possess weak antiviral activity. One study noted its effect in a Sendai virus/chicken embryo fibroblast system, suggesting that the interaction may be with the Sendai virus NH glycoprotein.[3]
In Vitro Antiviral Efficacy
Quantitative data, such as EC50 values, for the antiviral activity of this compound is scarce.
| Virus | Cell Line | EC50 (µM) | Reference |
| Sendai Virus | Chicken Embryo Fibroblasts | Data not available |
Experimental Protocol: Plaque Reduction Assay
The antiviral activity of this compound can be assessed using a plaque reduction assay.
Materials:
-
This compound
-
Virus stock (e.g., Sendai virus)
-
Host cell line (e.g., Chicken Embryo Fibroblasts or other susceptible cells like LLC-MK2)
-
Cell culture medium
-
Agarose or methylcellulose for overlay
-
Crystal violet staining solution
Procedure:
-
Cell Monolayer Preparation: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units - PFU) for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a medium containing various concentrations of this compound mixed with low-melting-point agarose or methylcellulose. This overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 3-5 days).
-
Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain with crystal violet. The plaques, which are areas of cell death caused by viral replication, will appear as clear zones against the stained cell monolayer.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction at each concentration of Ambazone is calculated relative to the untreated virus control. The EC50 value, the concentration that inhibits plaque formation by 50%, can be determined from a dose-response curve.
Conclusion
This compound is a compound with a diverse range of biological activities, including established antiseptic properties and potential as an antineoplastic and weak antiviral agent. Its mechanism of action, though not fully understood, appears to involve the modulation of intracellular cAMP levels and interactions with key cellular components. The lack of extensive quantitative data on its antimicrobial and antiviral spectrum, as well as its cytotoxicity against a broad range of cancer cell lines, highlights the need for further systematic investigation. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate such research, ultimately aiming to clarify the therapeutic potential of this compound in various disease contexts.
References
- 1. Deciphering Protein–Protein Interactions. Part I. Experimental Techniques and Databases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distribution of 14C-ambazone in normal and leukemia P 388-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single-virus assay reveals membrane determinants and mechanistic features of Sendai virus binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Ambazone monohydrate molecular formula and weight verification.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular properties and characterization of Ambazone monohydrate. It is intended for researchers, scientists, and professionals in drug development seeking detailed information on this compound.
Core Molecular Data
This compound is an orally active, membrane-associated antitumor agent that also exhibits antibacterial and weak antiviral properties. The verification of its molecular formula and weight is fundamental for all research and development activities.
| Parameter | Value | Reference |
| Molecular Formula | C₈H₁₃N₇OS | |
| Molecular Weight | 255.30 g/mol | |
| Anhydrous Molecular Formula | C₈H₁₁N₇S | |
| Anhydrous Molecular Weight | 237.29 g/mol |
Experimental Characterization Protocols
The physicochemical properties of this compound have been elucidated through various analytical techniques. Below are detailed methodologies for key experiments cited in the literature for the characterization of this compound.
X-Ray Powder Diffraction (XRPD)
X-ray Powder Diffraction is a primary technique for determining the crystallographic structure of a solid material. Studies have established that this compound crystallizes in the monoclinic system with a P21/c space group.
Methodology:
-
Instrument: Bruker D8 Advance diffractometer (or equivalent) with a Ge(111) monochromator in the incident beam.
-
Radiation Source: Cu Kα1 radiation (λ = 1.5406 Å).
-
Instrument Settings: 40 kV and 40 mA.
-
Sample Preparation: The sample is gently pre-ground in an agate mortar to minimize preferred orientation effects and control crystal size. The powder is then mounted on a sample holder.
-
Data Collection: Measurements are performed at room temperature in a step scan mode.
-
Scan Range: 2θ range between 3° and 45°.
-
Step Size: 0.01° with a rate of 1 step per second.
Thermal Analysis (DSC/DTA-TGA)
Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis/Thermogravimetry (DTA-TGA) are used to study the thermal behavior of this compound, including its dehydration and decomposition. These analyses have confirmed the loss of water molecules upon heating.
Methodology:
-
Sample Preparation: 3-5 mg of the sample is accurately weighed and placed into an aluminum pan. For this compound, a crimped crucible without a pinhole is recommended, and samples should be stored in a dry atmosphere (0% Relative Humidity) prior to analysis.
-
Reference: An empty, hermetically sealed aluminum pan is used as a reference.
-
Atmosphere: The experiment is conducted under a nitrogen purge.
-
Heating Rate: A heating rate of 10°C per minute is typically applied.
-
Temperature Range: The analysis is conducted over a temperature range from room temperature up to 1000°C to observe all thermal events.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups within the this compound molecule by analyzing the absorption of infrared radiation. This technique has been used to observe changes in the stretching vibrations of primary and secondary amines during the dehydration process.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of the solid this compound sample is finely ground using an agate mortar and pestle.
-
The ground sample is mixed with about 100-200 mg of dry, IR-transparent potassium bromide (KBr).
-
The mixture is placed into a pellet die, and pressure is applied with a hydraulic press to form a transparent pellet.
-
-
Analysis: The resulting KBr pellet is placed in the sample holder of the FTIR instrument for analysis.
-
Data Interpretation: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Proposed Mechanism of Action: Signaling Pathway
Ambazone's antitumor activity is linked to its ability to interfere with membrane-bound nucleotide systems. A key aspect of its mechanism of action is the induction of an overall increase in the cellular content of cyclic adenosine monophosphate (cAMP) in leukemia cells and macrophages. This suggests an interaction with the cAMP-dependent signaling pathway.
Caption: Proposed Ambazone mechanism via the cAMP signaling pathway.
Spectroscopic Profile of Ambazone Monohydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of Ambazone monohydrate, a compound of interest for its antiseptic and potential antitumor properties. The focus is on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, two pivotal techniques in the structural elucidation and quality control of pharmaceutical substances. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a workflow diagram for the spectroscopic analysis process.
Introduction
This compound (1,4-benzoquinone guanylhydrazone thiosemicarbazone monohydrate) is a crystalline solid with established antimicrobial activity.[1][2] A thorough understanding of its molecular structure is crucial for drug development, formulation, and regulatory compliance. Spectroscopic techniques provide a non-destructive means to probe the chemical environment of atoms and functional groups within the molecule, offering a detailed fingerprint for identification and characterization.
Experimental Protocols
The following sections detail the methodologies for acquiring FTIR and NMR spectra of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: KBr Pellet Method
The potassium bromide (KBr) pellet technique is a common method for analyzing solid samples via transmission FTIR.[3][4][5]
-
Materials: Spectroscopic grade KBr (dried in an oven at 105-110°C for at least 2 hours to remove moisture), agate mortar and pestle, pellet press die, and a hydraulic press are required.[3][4]
-
Sample Mixture: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr.[3][5] The exact ratio should be about 1 part sample to 100 parts KBr.
-
Grinding: Transfer the weighed sample and KBr to the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering and ensures a uniform distribution of the sample in the KBr matrix.[3]
-
Pellet Formation: Transfer a portion of the powdered mixture into the pellet die. Assemble the die and place it in a hydraulic press.
-
Pressing: Apply a pressure of 8-10 tons for several minutes. This will cause the KBr to become plastic and form a transparent or translucent pellet.[6]
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis. A background spectrum of a pure KBr pellet should be recorded separately.[5]
Instrumentation and Data Acquisition
-
Spectrometer: A Fourier-Transform Infrared Spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Typically 16 or 32 scans are co-added to improve the signal-to-noise ratio.
-
Atmosphere: The instrument should be purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Solution-State NMR
-
Solvent Selection: Choose a suitable deuterated solvent in which this compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for compounds with limited solubility in other NMR solvents.
-
Sample Concentration: For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration of 50-100 mg is often required due to the lower natural abundance of the ¹³C isotope.[7]
-
Filtration: To ensure a high-quality spectrum with sharp lines, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter that can degrade the magnetic field homogeneity.[8]
-
Internal Standard: An internal standard, such as tetramethylsilane (TMS), is typically added to the solvent by the manufacturer to provide a reference signal at 0 ppm.
Instrumentation and Data Acquisition
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Nuclei: ¹H and ¹³C.
-
Temperature: Standard ambient probe temperature (e.g., 298 K).
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 8-16.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
FTIR Spectral Data
The FTIR spectrum of this compound is characterized by several distinct absorption bands corresponding to the various functional groups present in the molecule. The stretching vibrations of primary and secondary amines are particularly informative.[1][9]
| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference(s) |
| ~3500, ~3300 | N-H stretching (primary amine, NH₂) | Medium | [10] |
| 3320-3180 | N-H stretching (secondary amine, NH) | Medium | [10] |
| 1618-1613 | N-H deformation (primary amine) | Medium | |
| 1508 | N-H deformation (secondary amine) | Medium | |
| 1203 | C-N stretching | Strong | [2] |
| 860-680 | C=S and C=N coupled vibrations | Strong | [2] |
Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.
NMR Spectral Data
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. While solution-state ¹H and ¹³C NMR data for this compound is not extensively reported in the literature, solid-state NMR data offers valuable structural insights.
¹³C Solid-State NMR (CP/MAS) Data
The following chemical shifts were reported for Ambazone in a study utilizing Cross-Polarization Magic Angle Spinning (CP/MAS) NMR.[11]
| Chemical Shift (δ) ppm | Assignment |
| 178.6 | C=S |
| 158.4 | C=N (thiourea) |
| 157.0 | C=N (guanidine) |
| 149.2 | C-N (aromatic) |
| 129.5 | C-H (aromatic) |
| 116.2 | C-H (aromatic) |
Note: Solid-state NMR chemical shifts can differ from those obtained in solution due to packing effects and the absence of solvent interactions.
Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
References
- 1. scienceijsar.com [scienceijsar.com]
- 2. researchgate.net [researchgate.net]
- 3. What Is The Process For Making A Kbr Pellet? Master Transparent Discs For Accurate Ftir Analysis - Kintek Press [kinteksolution.com]
- 4. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]
- 5. shimadzu.com [shimadzu.com]
- 6. pelletpressdiesets.com [pelletpressdiesets.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Initial in-vitro studies on Ambazone monohydrate's efficacy.
An In-Depth Technical Guide on the Initial In-Vitro Efficacy of Ambazone Monohydrate
Introduction
Ambazone (1,4-benzoquinone guanylhydrazone thiosemicarbazone) is a chemical compound recognized for its antiseptic properties and has been investigated for its potential antibacterial and antineoplastic activities.[1][2] This technical guide provides a comprehensive overview of the initial in-vitro studies concerning this compound, focusing on its mechanism of action, antimicrobial and antiviral efficacy, and the experimental methodologies employed in its evaluation. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
The precise mechanism of action for Ambazone is not yet fully elucidated, but in-vitro studies have shed light on several key interactions.[3] It is believed that Ambazone's therapeutic effects stem from its affinity for various cellular targets, including membranes, nucleic acids, and proteins.[1][3]
One of the proposed mechanisms involves the interference with membrane-bound nucleotide systems.[3] Studies have shown that Ambazone can lead to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP) in leukemia cells and macrophages.[1][3] This elevation in cAMP is thought to contribute to its antineoplastic activity.[3]
Furthermore, Ambazone's interaction with DNA has been a subject of investigation. The nature of this interaction appears to be dependent on the charge of the Ambazone species. While neutral or singly positively charged forms of Ambazone stabilize the secondary structure of DNA, the doubly positively charged form binds more strongly and leads to destabilization.[1] This interaction with nucleic acids, along with its effects on protein synthesis, is also considered a contributing factor to its antibacterial properties.[1]
Quantitative Data on In-Vitro Efficacy
While the existing literature describes the antimicrobial and antiviral activities of Ambazone, specific quantitative data from initial in-vitro studies, such as Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values, are not extensively detailed in the provided search results. For clarity and future comparative analysis, the following tables are presented as a template for how such data would be structured.
Table 1: In-Vitro Antibacterial Activity of this compound
| Bacterial Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Method | Reference |
| Staphylococcus aureus | Data not available | Data not available | Broth microdilution | |
| Streptococcus pyogenes | Data not available | Data not available | Broth microdilution | |
| Escherichia coli | Data not available | Data not available | Broth microdilution | |
| Pseudomonas aeruginosa | Data not available | Data not available | Broth microdilution |
Table 2: In-Vitro Antiviral Activity of this compound
| Virus | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Assay Type | Reference |
| Sendai virus | Chicken embryo fibroblast | Weak activity noted | Data not available | Data not available | CPE inhibition | [1] |
| Other viruses | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The evaluation of this compound's in-vitro efficacy relies on a set of standardized experimental protocols. The following are detailed methodologies for key experiments.
Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial strains.
1. Preparation of Bacterial Inoculum:
-
Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours.
-
A few colonies are then suspended in a sterile saline solution.
-
The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
2. Broth Microdilution Method:
-
The assay is performed in 96-well microtiter plates.
-
This compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
The standardized bacterial inoculum is added to each well.
-
Plates are incubated at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[4]
Antiviral Activity Assay
The antiviral efficacy of this compound can be assessed through cytopathic effect (CPE) inhibition assays.[5]
1. Cell Culture and Virus Propagation:
-
A suitable host cell line (e.g., Vero E6 for SARS-CoV-2) is cultured in 96-well plates until a confluent monolayer is formed.[6]
-
The virus of interest is propagated in the same cell line to generate a viral stock with a known titer.
2. CPE Inhibition Assay:
-
The cell culture medium is removed from the wells, and the cells are infected with the virus at a specific multiplicity of infection (MOI).[6]
-
After a 1-hour adsorption period, the viral inoculum is removed, and the cells are washed.[5]
-
Serial dilutions of this compound in the cell culture medium are added to the wells.
-
The plates are incubated at 37°C in a 5% CO₂ atmosphere for a duration appropriate for the virus being tested (e.g., 48 hours).[5]
-
The inhibition of the viral cytopathic effect is observed microscopically and can be quantified using methods like the neutral red uptake assay.[5]
-
The 50% inhibitory concentration (IC₅₀) is calculated as the concentration of the compound that inhibits the CPE by 50%.[5]
3. Cytotoxicity Assay:
-
To determine the toxicity of the compound on the host cells, a parallel assay is run without the virus.
-
Cell viability is measured using assays such as the MTS assay.[6]
-
The 50% cytotoxic concentration (CC₅₀) is the concentration that reduces cell viability by 50%.
-
The Selectivity Index (SI) is calculated as the ratio of CC₅₀ to IC₅₀.
Visualizations
Signaling Pathway of Ambazone
Caption: Proposed signaling pathway of Ambazone.
Experimental Workflow for In-Vitro Screening
Caption: General workflow for in-vitro screening.
References
- 1. Ambazone as a membrane active antitumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Age-dependent antileukemic action and suppression of immune response by 1,4-benzoquinone-guanylhydrazone-thiosemicarbazone (ambazone) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ambazone | C8H11N7S | CID 1549158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. In vitro activity of antibiotics potentially effective against difficult-to-treat strains of Gram-negative rods: retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]
- 6. In vitro evaluation of antiviral activity of single and combined repurposable drugs against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocol for Ambazone Monohydrate Antibacterial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambazone monohydrate is a pharmaceutical compound recognized for its antiseptic properties and potential antibacterial activity.[1] As an oral antiseptic, it is used for the treatment of mild infections of the oral cavity and pharynx. While its exact mechanism of action is not fully elucidated, it is believed to have an affinity for various cellular targets including membranes, nucleic acids, and proteins, contributing to its overall antibacterial effect.[2][3] The toxic action of ambazone on the intestine is thought to be due to the inhibition of bacterial DNA, RNA, and protein synthesis.[3]
These application notes provide a detailed protocol for determining the antibacterial susceptibility of various bacterial strains to this compound using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This protocol is based on the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI).
Data Presentation
Currently, there is a lack of publicly available, comprehensive data summarizing the Minimum Inhibitory Concentrations (MICs) of this compound against a wide range of bacterial species. The following table is provided as a template for researchers to present their own findings generated using the protocol described below.
Table 1: Template for Reporting Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Species | Strain ID | MIC (µg/mL) | Quality Control Range (µg/mL) |
| Staphylococcus aureus | ATCC® 29213™ | Enter QC Range | |
| Enterococcus faecalis | ATCC® 29212™ | Enter QC Range | |
| Escherichia coli | ATCC® 25922™ | Enter QC Range | |
| Pseudomonas aeruginosa | ATCC® 27853™ | Enter QC Range | |
| Streptococcus pneumoniae | ATCC® 49619™ | Enter QC Range | |
| [Test Organism 1] | [Strain ID] | ||
| [Test Organism 2] | [Strain ID] |
Experimental Protocols
This protocol details the broth microdilution method for determining the MIC of this compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4]
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (including recommended ATCC® quality control strains)
-
Tryptic Soy Agar (TSA) or other suitable solid media
-
Sterile saline (0.85% NaCl) or 1X Phosphate Buffered Saline (PBS)
-
Spectrophotometer or McFarland standards
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
-
Multichannel pipette (recommended)
Preparation of this compound Stock Solution
-
Accurately weigh the this compound powder.
-
Dissolve the powder in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 10,000 µg/mL). Ensure the powder is completely dissolved.
-
Further dilute this stock solution in CAMHB to create a working stock solution at a concentration suitable for the serial dilutions (e.g., 1280 µg/mL).
Note: The final concentration of DMSO in the wells should not exceed 1% to avoid affecting bacterial growth.
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture on a TSA plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline or PBS.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be between 0.08 and 0.13).
-
Within 15 minutes of standardization, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically achieved by a 1:100 dilution of the 0.5 McFarland suspension into the broth, from which 50 µL will be added to 50 µL in the plate.
Broth Microdilution Procedure
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the this compound working stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process through well 10. Discard the final 50 µL from well 10. This will create a range of concentrations (e.g., from 640 µg/mL down to 1.25 µg/mL if starting with a 1280 µg/mL working stock).
-
Well 11 will serve as the growth control (no drug). Add 50 µL of CAMHB to this well.
-
Well 12 will serve as the sterility control (no bacteria). Add 100 µL of CAMHB to this well.
-
Add 50 µL of the standardized bacterial inoculum (prepared in step 3.5) to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in wells 1-11 will be 100 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
-
Seal the plate or cover it with a lid to prevent evaporation.
Incubation
Incubate the microtiter plate at 35°C ± 2°C in ambient air for 16-20 hours. For fastidious organisms, specific atmospheric and temperature conditions may be required as per CLSI guidelines.
Determining the MIC
-
After incubation, examine the plate for bacterial growth. The sterility control (well 12) should show no growth, and the growth control (well 11) should show distinct turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).
-
The results can be read visually or with a microplate reader by measuring the optical density at 600 nm.
Quality Control
It is essential to perform quality control testing with each batch of MIC assays. This is done by testing standard reference strains with known MIC values for the antimicrobial agent being tested. For a new compound like this compound, it is recommended to use standard ATCC® strains such as Staphylococcus aureus ATCC® 29213™, Enterococcus faecalis ATCC® 29212™, Escherichia coli ATCC® 25922™, and Pseudomonas aeruginosa ATCC® 27853™. The laboratory should establish its own acceptable QC ranges for this compound.
Visualizations
Mechanism of Action
The antibacterial mechanism of this compound is not fully elucidated but is thought to be multi-targeted. A simplified diagram illustrating the potential targets is provided below.
Caption: Potential antibacterial targets of this compound.
Experimental Workflow
The following diagram illustrates the workflow for the broth microdilution antibacterial susceptibility test for this compound.
Caption: Broth microdilution workflow for MIC determination.
References
- 1. researchgate.net [researchgate.net]
- 2. Ambazone | C8H11N7S | CID 1549158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ambazone as a membrane active antitumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Single-Crystal X-ray Diffraction of Ambazone Monohydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the single-crystal X-ray diffraction (SC-XRD) analysis of Ambazone monohydrate. This document is intended to guide researchers through the process of crystal growth, data collection, and structure determination, facilitating the characterization of this important pharmaceutical compound.
Introduction
Ambazone (1,4-benzoquinone guanylhydrazone thiosemicarbazone) is an antiseptic and bacteriostatic agent with potential antitumor properties.[1] Understanding its solid-state structure is crucial for drug development, formulation, and quality control. Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the three-dimensional atomic arrangement within a crystal lattice, including bond lengths, bond angles, and intermolecular interactions.[2]
The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[3][4][5] It is characterized by an extensive three-dimensional network of hydrogen bonds involving the water molecules, which contributes to its stability.[3] This document outlines the necessary steps to reproduce and analyze the single-crystal structure of this compound.
Data Presentation
The crystallographic data for this compound is summarized in the table below. These values are essential for the identification and characterization of the crystalline form.
| Parameter | Value |
| Chemical Formula | C₈H₁₁N₇S·H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value not explicitly found in search results |
| b (Å) | Value not explicitly found in search results |
| c (Å) | Value not explicitly found in search results |
| α (°) | 90 |
| β (°) | Value not explicitly found in search results |
| γ (°) | 90 |
| Volume (ų) | Value not explicitly found in search results |
| Z | 4 |
| R-factor (%) | Value not explicitly found in search results |
Note: While the crystal system and space group have been reported, the precise unit cell dimensions and R-factor from the original study were not available in the provided search results. The table reflects the available information.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the single-crystal X-ray diffraction of this compound.
Single Crystal Growth of this compound
High-quality single crystals are a prerequisite for successful SC-XRD analysis. The following protocol describes a general method for the recrystallization of Ambazone to obtain suitable single crystals.
Materials:
-
Ambazone powder
-
High-purity solvent (e.g., ethanol, methanol, or a solvent mixture)
-
Small, clean crystallization vials or beakers
-
Heating plate with magnetic stirring
-
Microscope for crystal inspection
Protocol:
-
Dissolution: Prepare a saturated solution of Ambazone in the chosen solvent at an elevated temperature (e.g., 60-70 °C) with gentle stirring. Ensure all the solid has dissolved.
-
Slow Cooling: Allow the solution to cool down to room temperature very slowly. This can be achieved by turning off the heat and allowing the container to cool in place, or by placing it in a dewar of warm water. Rapid cooling will likely lead to the formation of polycrystalline powder.
-
Evaporation: Alternatively, or in combination with slow cooling, allow the solvent to evaporate slowly from the saturated solution at room temperature. This can be done by loosely covering the vial to slow down the evaporation rate.
-
Crystal Selection: Once crystals have formed, carefully select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible cracks or defects under a microscope.
-
Mounting: Mount the selected crystal on a goniometer head using a suitable cryoprotectant oil or adhesive.
Single-Crystal X-ray Data Collection
The following is a general protocol for data collection on a modern single-crystal X-ray diffractometer. The specific parameters may need to be optimized based on the instrument and the crystal quality.
Instrumentation:
-
Single-crystal X-ray diffractometer (e.g., Bruker D8 Venture, Rigaku SuperNova) equipped with a CCD or CMOS detector.
-
X-ray source: Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) radiation.
-
Cryosystem for low-temperature data collection (e.g., Oxford Cryosystems).
Protocol:
-
Crystal Centering: Mount the goniometer head on the diffractometer and carefully center the crystal in the X-ray beam.
-
Unit Cell Determination: Collect a few initial frames (pre-experiment) to determine the unit cell parameters and the crystal's orientation matrix.[2] The software will typically auto-index the reflections to find the primitive unit cell.[2]
-
Data Collection Strategy: Based on the determined crystal system and space group (Monoclinic, P2₁/c for this compound), the software will propose a data collection strategy to ensure a complete and redundant dataset is collected. This typically involves a series of scans in different crystal orientations.
-
Data Collection: Start the full data collection run. Data is typically collected at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms and improve the quality of the diffraction data.[6] A complete data set for a small molecule can take several hours to collect.[2]
-
Data Integration and Scaling: After data collection, the raw diffraction images are processed. This involves integrating the reflection intensities and applying corrections for factors such as Lorentz and polarization effects, and absorption. The data is then scaled to account for variations in crystal illumination and detector response.
Structure Solution and Refinement
The final step is to determine the atomic positions from the diffraction data and refine the structural model.
Software:
Protocol:
-
Structure Solution: The integrated data is used to solve the crystal structure. For small molecules like Ambazone, direct methods or Patterson methods are typically used to find the initial positions of the atoms.
-
Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares minimization procedure.[4] This process involves adjusting the atomic coordinates, and atomic displacement parameters (ADPs) to improve the agreement between the calculated and observed structure factors.[4]
-
Hydrogen Atom Placement: Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions and refined using a riding model.
-
Final Refinement and Validation: The final refinement cycles are performed until the model converges. The quality of the final structure is assessed using various metrics, including the R-factor, goodness-of-fit (GooF), and the residual electron density map. The final structure should be chemically reasonable.
Visualizations
The following diagrams illustrate the experimental workflow for single-crystal X-ray diffraction and a logical relationship for structure determination.
Caption: Experimental workflow for single-crystal X-ray diffraction of this compound.
Caption: Logical relationship in crystal structure determination from diffraction data.
References
- 1. Ambazone as a membrane active antitumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. Crystal structure and physicochemical characterization of this compound, anhydrous, and acetate salt solvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. [논문]Crystal Structure and Physicochemical Characterization of this compound, Anhydrous, and Acetate Salt Solvate [scienceon.kisti.re.kr]
- 6. journals.iucr.org [journals.iucr.org]
- 7. pubcompare.ai [pubcompare.ai]
- 8. neutrons.ornl.gov [neutrons.ornl.gov]
Application Notes and Protocols for the Synthesis of Ambazone Monohydrate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of Ambazone monohydrate and its thiosemicarbazone derivatives. Ambazone is a well-known antiseptic with established antibacterial and potential antineoplastic activities.[1][2] Its derivatives, particularly thiosemicarbazones, are a subject of significant research interest due to their diverse pharmacological properties, including anticancer, antibacterial, and antioxidant effects.
Introduction
Ambazone, chemically known as 1,4-benzoquinone guanylhydrazone thiosemicarbazone, has a history of use as a topical antiseptic.[2] Emerging research has highlighted its potential as an antitumor agent, with a proposed mechanism involving interference with membrane-bound nucleotide systems and an affinity for various cellular targets such as membranes, nucleic acids, and proteins.[1][3] The synthesis of Ambazone derivatives is a promising avenue for the development of novel therapeutic agents.
This document outlines the synthesis of this compound and provides a general protocol for the derivatization at the thiosemicarbazone moiety, a common strategy for modulating the biological activity of this class of compounds.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of this compound and a selection of its derivatives, compiled from various literature sources.
Table 1: Synthesis of this compound
| Parameter | Value | Reference |
| Molecular Formula | C₈H₁₃N₇OS | [1] |
| Molecular Weight | 255.30 g/mol | [1] |
| Melting Point | 188 °C (decomposes) | [1] |
| Appearance | Blue residue | [1] |
Table 2: Representative Yields and Melting Points of Thiosemicarbazone Derivatives
| Compound | R Group on Benzaldehyde | Yield (%) | Melting Point (°C) |
| C1 | H | 85 | 170-172 |
| C2 | 4-Cl | 92 | 185-187 |
| C3 | 4-NO₂ | 88 | 210-212 |
| C4 | 4-OCH₃ | 90 | 165-167 |
| C5 | 4-CH₃ | 87 | 175-177 |
Note: Data in Table 2 is representative for the synthesis of thiosemicarbazone derivatives and may not correspond to direct derivatives of the Ambazone scaffold. It serves to provide an expected range of yields and melting points for this class of compounds.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the manufacturing process described in the literature.[1]
Materials:
-
Quinone monoguanylhydrazone nitrate
-
Thiosemicarbazide
-
Concentrated nitric acid
-
Aqueous ammonium solution
-
Distilled water
-
Reaction vessel with stirring capability
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Dissolve 22.7 g of quinone monoguanylhydrazone nitrate in 250 ml of water.
-
Prepare a hot aqueous solution of 9.1 g of thiosemicarbazide.
-
Add the hot thiosemicarbazide solution dropwise to the quinone monoguanylhydrazone nitrate solution with stirring.
-
Slowly add a solution of 5 ml of concentrated nitric acid in 10 ml of water to the reaction mixture.
-
Stir the mixture at 60°C for 1 hour.
-
Dissolve the resulting product in 1-1.2 L of water at 100°C.
-
Filter the hot solution to remove any insoluble impurities.
-
Add an aqueous ammonium solution to the filtrate to precipitate the product.
-
Filter the resulting blue residue of p-benzoquinone amidinohydrazone thiosemicarbazone (Ambazone).
-
Dry the product. The expected melting point is around 188°C with decomposition.[1]
Characterization: The synthesized this compound can be characterized by various analytical techniques including:
-
Melting Point: To determine the purity and identity of the compound.
-
FTIR Spectroscopy: To identify the characteristic functional groups.
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
Powder X-ray Diffraction (PXRD): To study the crystalline structure.[3][4]
Protocol 2: General Synthesis of Thiosemicarbazone Derivatives of Ambazone
This protocol describes a general method for synthesizing thiosemicarbazone derivatives, which can be adapted for the modification of the Ambazone scaffold. This typically involves a condensation reaction between a thiosemicarbazide and an aldehyde or ketone.
Materials:
-
This compound (or a suitable precursor)
-
Substituted aldehyde or ketone
-
Methanol or Ethanol
-
Glacial acetic acid (catalyst)
-
Reflux apparatus
-
Filtration apparatus
Procedure:
-
Dissolve 1 mmol of the appropriate thiosemicarbazide derivative (in this conceptual adaptation, a precursor to the Ambazone thiosemicarbazone moiety) in 20 mL of methanol in a round-bottom flask.
-
Add 1 mmol of the desired substituted aldehyde or ketone to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature to allow the product to precipitate.
-
Collect the precipitate by filtration.
-
Wash the solid with cold methanol to remove unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., methanol, ethanol) to obtain the pure thiosemicarbazone derivative.
Characterization: The synthesized derivatives should be characterized using the techniques listed in Protocol 1 to confirm their structure and purity.
Visualizations
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of Ambazone derivatives.
Caption: General experimental workflow for synthesis and evaluation.
Proposed Signaling Pathway for Anticancer Activity of Thiosemicarbazone Derivatives
The anticancer activity of thiosemicarbazone derivatives is believed to be multifactorial. The following diagram illustrates a proposed signaling pathway, highlighting the induction of apoptosis through oxidative stress and mitochondrial dysfunction.[5][6][7]
Caption: Proposed apoptotic pathway for thiosemicarbazones.
Multi-target Mechanism of Ambazone
The biological activity of Ambazone is attributed to its interaction with multiple cellular components. This diagram illustrates the proposed multi-target mechanism.
Caption: Multi-target mechanism of Ambazone.
References
- 1. Ambazone | C8H11N7S | CID 1549158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ambazone as a membrane active antitumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway [frontiersin.org]
- 6. Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of Ambazone Monohydrate in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the oral administration of Ambazone monohydrate in preclinical animal studies. The information compiled herein is intended to guide researchers in designing and executing experiments involving the oral delivery of this compound.
Quantitative Data Summary
The following tables summarize key pharmacokinetic and toxicity data for this compound derived from studies in rodent models.
Table 1: Pharmacokinetic Parameters of Ambazone in Rats Following a Single Oral Administration
| Parameter | Value | Animal Model | Citation |
| Extent of Absorption | ~40% | Rats | [1] |
| Gastrointestinal Absorption | 35-50% | Rats and Mice | |
| Disposition Half-life (i.v.) | 6-7 hours | Rats | [1] |
Table 2: Acute Toxicity Data for Ambazone in Mice
| Parameter | Value | Route of Administration | Animal Model | Citation |
| LD50 | 150 mg/kg | Intravenous (i.v.) | B6D2F1-mice | [2] |
| LD100 | 175 mg/kg | Intravenous (i.v.) | B6D2F1-mice | [2] |
| Maximum Tolerated Dose (MTD) | 100 mg/kg | Intravenous (i.v.) | B6D2F1-mice | [2] |
Table 3: Reported Effective Oral Dose Range for Antineoplastic Activity
| Dose Range | Frequency | Animal Model | Citation |
| 60-125 mg/kg | Daily for 4-9 days | Mice and Rats |
Experimental Protocols
The following protocols are designed to provide a standardized method for the oral administration of this compound to rodents.
Preparation of this compound Suspension for Oral Gavage
This compound is characterized by its poor solubility in water, necessitating its administration as a suspension. A common and effective vehicle for suspending hydrophobic compounds for oral gavage in rodent studies is a 0.5% (w/v) solution of carboxymethyl cellulose (CMC) in sterile water.
Materials:
-
This compound powder
-
Sodium carboxymethyl cellulose (low viscosity)
-
Sterile, deionized water
-
Mortar and pestle (optional, for particle size reduction)
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Spatula
-
Volumetric flasks and graduated cylinders
-
Sterile storage container
Procedure:
-
Prepare the 0.5% CMC Vehicle:
-
Weigh the appropriate amount of sodium CMC to achieve a 0.5% (w/v) concentration in the desired final volume of sterile water (e.g., 0.5 g of CMC for 100 mL of water).
-
Heat approximately one-third of the total required volume of sterile water to 60-70°C.
-
Slowly add the CMC powder to the heated water while stirring vigorously with a magnetic stirrer to prevent clumping.
-
Once the CMC is dispersed, add the remaining volume of room temperature sterile water and continue stirring until a clear, viscous solution is formed.
-
Allow the solution to cool to room temperature before use.
-
-
Prepare the this compound Suspension:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the dosing volume (mL/kg). For example, to prepare a 10 mg/mL suspension for a 10 mL/kg dosing volume to achieve a 100 mg/kg dose:
-
Concentration (mg/mL) = Dose (mg/kg) / Dosing Volume (mL/kg)
-
Concentration = 100 mg/kg / 10 mL/kg = 10 mg/mL
-
-
Weigh the calculated amount of this compound powder. For improved suspension, the powder can be gently triturated with a mortar and pestle to ensure a fine particle size.
-
In a suitable container, add a small volume of the 0.5% CMC vehicle to the this compound powder to create a paste.
-
Gradually add the remaining volume of the 0.5% CMC vehicle while continuously stirring with a magnetic stirrer.
-
Continue stirring for at least 15-30 minutes to ensure a homogenous suspension.
-
Visually inspect the suspension for uniformity before each administration. It is crucial to ensure the suspension is well-mixed immediately before drawing each dose to prevent settling of the compound.
-
Protocol for Oral Gavage Administration in Rodents
This protocol provides a general guideline for administering the prepared this compound suspension to mice and rats via oral gavage. All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (stainless steel or flexible plastic with a ball tip)
-
Mice: 18-20 gauge, 1-1.5 inches in length
-
Rats: 16-18 gauge, 2-3 inches in length
-
-
Syringes (1-3 mL)
-
Animal scale
-
Personal protective equipment (gloves, lab coat, eye protection)
Procedure:
-
Animal Preparation and Dose Calculation:
-
Weigh the animal immediately before dosing to ensure accurate dose calculation.
-
Calculate the required volume of the this compound suspension to administer based on the animal's body weight and the desired dose. The recommended maximum oral gavage volume for rodents is 10 mL/kg.
-
-
Restraint:
-
Mice: Restrain the mouse by firmly grasping the loose skin over the neck and back (scruffing) to immobilize the head.
-
Rats: Securely hold the rat by placing your hand over its back and shoulders, using your thumb and forefinger to gently push the forelegs forward and immobilize the head.
-
-
Gavage Needle Insertion:
-
Measure the correct insertion depth for the gavage needle by holding it alongside the animal, with the tip at the corner of the mouth and the end of the needle reaching the last rib. Mark this depth on the needle if necessary.
-
With the animal securely restrained and its head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth, slightly to one side of the tongue.
-
Advance the needle smoothly and gently along the roof of the mouth towards the back of the throat. The animal should swallow as the needle passes into the esophagus.
-
CRITICAL: If any resistance is met, do not force the needle. Withdraw it and attempt re-insertion. Forcing the needle can cause perforation of the esophagus or trachea.
-
-
Administration of the Suspension:
-
Once the needle is correctly positioned in the esophagus (up to the predetermined mark), administer the this compound suspension from the syringe at a steady, moderate pace.
-
Administering the liquid too quickly can cause reflux and increase the risk of aspiration.
-
-
Post-Administration Monitoring:
-
After administering the full dose, gently withdraw the gavage needle in a single, smooth motion.
-
Return the animal to its cage and monitor it for several minutes for any signs of immediate distress, such as difficulty breathing, which could indicate accidental administration into the trachea.
-
Continue to monitor the animals according to the experimental protocol.
-
Visualization of Pathways and Workflows
Proposed Signaling Pathway of Ambazone
Ambazone has been shown to exert its antineoplastic effects, at least in part, by increasing the intracellular concentration of cyclic AMP (cAMP). This leads to the activation of Protein Kinase A (PKA), which in turn can modulate the activity of transcription factors such as CREB (cAMP response element-binding protein), ultimately affecting the expression of genes involved in cell proliferation and survival.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Ambazone Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambazone monohydrate is an oral antiseptic agent with a broad spectrum of activity against gram-positive and gram-negative bacteria. It is utilized in the treatment of infections of the oral cavity and pharynx. Accurate and reliable analytical methods are crucial for the quality control of this compound in raw materials and finished pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) due to its high resolution, sensitivity, and specificity. This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC (RP-HPLC) method.
Principle
This method employs reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a mixture of a polar aqueous buffer and an organic solvent. This compound, being a moderately polar compound, will be retained on the column and then eluted by the mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is achieved using a UV-Vis detector at a wavelength where this compound exhibits maximum absorbance.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. The proposed starting conditions are based on common practices for the analysis of similar antiseptic and nitrogen-containing heterocyclic compounds.
| Parameter | Recommended Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.05 M Phosphate Buffer (pH 3.0) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Reagent and Sample Preparation
-
Mobile Phase Preparation:
-
Prepare a 0.05 M solution of monobasic potassium phosphate in HPLC-grade water.
-
Adjust the pH to 3.0 using phosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Prepare the mobile phase by mixing the filtered buffer with acetonitrile in a 70:30 (v/v) ratio.
-
Degas the mobile phase by sonication or helium sparging before use.
-
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the expected range of the sample. A suggested range for a calibration curve is 5-50 µg/mL.
-
-
Sample Preparation (from a pharmaceutical formulation, e.g., lozenges):
-
Weigh and finely powder a representative number of lozenges.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound.
-
Transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The following validation parameters should be assessed:
-
System Suitability: This is to ensure the chromatographic system is adequate for the analysis.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
The quantitative data obtained during method validation should be summarized in tables for clear comparison and assessment.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area (n=6) | ≤ 2.0% |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area |
| 5 | Example Value |
| 10 | Example Value |
| 20 | Example Value |
| 30 | Example Value |
| 40 | Example Value |
| 50 | Example Value |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy (Recovery) Study
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 8 | Example Value | Example Value |
| 100% | 10 | Example Value | Example Value |
| 120% | 12 | Example Value | Example Value |
Table 4: Precision (Repeatability)
| Sample No. | Concentration Found (µg/mL) |
| 1 | Example Value |
| 2 | Example Value |
| 3 | Example Value |
| 4 | Example Value |
| 5 | Example Value |
| 6 | Example Value |
| Mean | Example Value |
| % RSD | ≤ 2.0% |
Table 5: LOD and LOQ
| Parameter | Result (µg/mL) |
| LOD | Example Value |
| LOQ | Example Value |
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical relationships in HPLC method development.
Application Notes and Protocols: Ambazone Monohydrate as a Reference Standard in Pharmaceutical Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ambazone monohydrate is an oral antiseptic agent with antimicrobial properties. In the pharmaceutical industry, the use of well-characterized reference standards is crucial for ensuring the quality, safety, and efficacy of drug products. A reference standard is a highly purified compound used as a measurement base for qualitative and quantitative analysis. This document provides detailed application notes and protocols for the use of this compound as a reference standard in pharmaceutical analysis, covering its physicochemical properties and analytical methodologies for identification and quantification.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and use in analytical procedures.
| Property | Value | Reference |
| Chemical Name | 1,4-Benzoquinone-guanylhydrazone-thiosemicarbazone monohydrate | [1][2] |
| Molecular Formula | C₈H₁₁N₇S · H₂O | [3] |
| Molecular Weight | 255.30 g/mol | [3] |
| Appearance | Crystalline solid | [1][2] |
| Crystal System | Monoclinic | [1][2] |
| Space Group | P21/c | [1][2] |
| Solubility | Data not explicitly found, but noted to have poor solubility in water which is improved by salt formation. | [4] |
| Storage | Store in a well-closed container, protected from light, at a controlled room temperature. | General Reference Standard Handling |
Experimental Protocols
Identification by Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes the identification of this compound using FTIR spectroscopy, a technique that provides a unique molecular fingerprint of the compound.
Objective: To confirm the identity of a sample by comparing its infrared spectrum with that of a qualified this compound reference standard.
Methodology:
-
Instrument: A calibrated Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Prepare a potassium bromide (KBr) disc by intimately mixing approximately 1-2 mg of the this compound sample with 100-200 mg of dry, spectroscopic grade KBr in an agate mortar.
-
Press the mixture into a transparent disc using a hydraulic press.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
-
Reference Standard Preparation: Prepare a KBr disc or use the ATR accessory with the official this compound reference standard following the same procedure as for the sample.
-
Spectral Acquisition:
-
Record the FTIR spectrum of the sample and the reference standard over the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment (or KBr disc without sample) and subtract it from the sample and standard spectra.
-
-
Data Analysis:
-
Overlay the spectrum of the sample with the spectrum of the reference standard.
-
The principal absorption bands in the spectrum of the sample should correspond in position, relative intensity, and shape to those in the spectrum of the reference standard. Key characteristic absorption regions include the stretching vibrations of primary and secondary amines.[1][2]
-
Acceptance Criteria: The FTIR spectrum of the sample should be concordant with the spectrum of the this compound reference standard.
Experimental Workflow for FTIR Identification
References
Application Notes and Protocols for Testing the Antiviral Activity of Ambazone Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambazone monohydrate is a compound known for its antiseptic properties and has been investigated for its antineoplastic activities.[1][2] Preliminary evidence suggests a potential, though weak, antiviral effect, as observed against the Sendai virus, possibly through interaction with the viral NH glycoprotein.[1] Further investigation into its broader antiviral spectrum and mechanism of action is warranted. Ambazone has been noted to interact with cellular membranes, nucleic acids, and proteins, suggesting multiple potential mechanisms of action.[1][3]
These application notes provide a comprehensive experimental framework for the systematic evaluation of the in vitro antiviral activity of this compound. The protocols outlined herein detail methods for determining cytotoxicity, antiviral efficacy, and potential mechanisms of action against a model enveloped RNA virus.
Experimental Workflow
A logical progression of experiments is crucial for a thorough assessment of a compound's antiviral potential. The following workflow is recommended:
-
Cytotoxicity Assessment: Determine the concentration range of this compound that is non-toxic to the host cells. This is a critical first step to ensure that any observed antiviral effect is not due to cell death.[4]
-
Primary Antiviral Screening: Screen for antiviral activity using assays that measure the inhibition of virus-induced cytopathic effect (CPE) or plaque formation.
-
Confirmatory Antiviral Assay: Quantify the reduction in infectious virus production to confirm the findings from the primary screening.
-
Mechanism of Action Studies: Investigate at which stage of the viral life cycle this compound exerts its effect.
Experimental Workflow for this compound Antiviral Testing
References
Application Notes and Protocols for Determining Ambazone Monohydrate Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of Ambazone monohydrate on various cell lines. The described assays are fundamental in preclinical drug development and toxicological screening.
Introduction
This compound is a chemical compound with antiseptic properties that has also demonstrated potential antineoplastic and antibacterial activities.[1][2] Its mechanism of action, while not fully elucidated, is believed to involve interference with the membrane-bound nucleotide system, leading to an increase in intracellular cyclic AMP (cAMP) in certain cell types.[1][2] Ambazone has also been shown to interact with cellular membranes, nucleic acids, and proteins, which may contribute to its cytotoxic effects.[2] Understanding the cytotoxic profile of this compound is crucial for evaluating its therapeutic potential and safety.
This document outlines a panel of standard in vitro cell culture assays to quantify the cytotoxicity of this compound. These assays measure different cellular parameters, providing a multi-faceted view of the compound's effect on cell health. The assays included are:
-
MTT Assay: Measures cell metabolic activity, an indicator of cell viability.
-
LDH Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of membrane integrity loss.
-
Annexin V/PI Apoptosis Assay: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase-3 Activity Assay: Measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Data Presentation
The quantitative data obtained from these assays should be summarized for clear comparison. The following tables provide a template for organizing and presenting the results.
Table 1: MTT Assay - Cell Viability upon Treatment with this compound
| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± SD | |
| Concentration 1 | Mean ± SD | |
| Concentration 2 | Mean ± SD | |
| Concentration 3 | Mean ± SD | |
| Concentration 4 | Mean ± SD | |
| Concentration 5 | Mean ± SD |
Table 2: LDH Assay - Membrane Integrity Assessment
| Concentration of this compound (µM) | % Cytotoxicity (LDH Release) (Mean ± SD) |
| 0 (Vehicle Control) | 0 ± SD |
| Concentration 1 | Mean ± SD |
| Concentration 2 | Mean ± SD |
| Concentration 3 | Mean ± SD |
| Positive Control (e.g., Triton X-100) | 100 ± SD |
Table 3: Annexin V/PI Apoptosis Assay - Quantification of Cell Populations
| Concentration of this compound (µM) | % Viable Cells (Annexin V- / PI-) (Mean ± SD) | % Early Apoptotic Cells (Annexin V+ / PI-) (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) (Mean ± SD) | % Necrotic Cells (Annexin V- / PI+) (Mean ± SD) |
| 0 (Vehicle Control) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Concentration 1 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Concentration 2 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Concentration 3 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Table 4: Caspase-3 Activity Assay
| Concentration of this compound (µM) | Fold Increase in Caspase-3 Activity (vs. Control) (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± SD |
| Concentration 1 | Mean ± SD |
| Concentration 2 | Mean ± SD |
| Concentration 3 | Mean ± SD |
| Positive Control (e.g., Staurosporine) | Mean ± SD |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[3][4] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[4][5]
Materials:
-
96-well flat-bottom plates
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[4]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5] Mix gently by pipetting up and down or by using a plate shaker.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[7]
Materials:
-
96-well flat-bottom plates
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution
-
LDH cytotoxicity detection kit (commercially available)
-
Triton X-100 (for positive control)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include the following controls:
-
Vehicle Control: Cells treated with the vehicle solvent.
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release (Positive Control): Cells treated with a lysis agent, such as 1% Triton X-100, for 10-15 minutes before the end of the incubation period.
-
Background Control: Medium only.
-
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[7]
-
Absorbance Measurement: Add the stop solution provided in the kit and measure the absorbance at the wavelength specified by the manufacturer (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental value - Spontaneous release) / (Maximum release - Spontaneous release)] x 100.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between different cell populations based on the externalization of phosphatidylserine (PS) in early apoptotic cells (detected by Annexin V) and the loss of membrane integrity in late apoptotic and necrotic cells (detected by Propidium Iodide, PI).[8][9]
Materials:
-
Flow cytometer
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
1X Binding Buffer
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting:
-
Adherent cells: Gently trypsinize the cells and collect them. Also, collect the floating cells from the supernatant as they may be apoptotic.
-
Suspension cells: Collect the cells by centrifugation.
-
-
Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[8]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Analysis: Use the flow cytometer software to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Viable cells.
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-left (Annexin V- / PI+): Necrotic cells.
-
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase that is activated during apoptosis. The assay typically uses a colorimetric substrate that is cleaved by active caspase-3, releasing a chromophore.[11]
Materials:
-
96-well plate
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution
-
Caspase-3 colorimetric assay kit (commercially available)
-
Cell Lysis Buffer
-
2X Reaction Buffer with DTT
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat with this compound as described previously.
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford or BCA assay).
-
Caspase-3 Reaction:
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[11][12]
-
Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.
Mandatory Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the proposed signaling pathway for this compound-induced cytotoxicity and the general experimental workflow for its assessment.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: General experimental workflow for assessing this compound cytotoxicity.
References
- 1. Ambazone | C8H11N7S | CID 1549158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ambazone as a membrane active antitumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. kumc.edu [kumc.edu]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Ambazone Monohydrate Solutions in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Ambazone monohydrate solutions in a laboratory environment. Ambazone is an antiseptic agent with demonstrated antibacterial, weak antiviral, and potential antineoplastic activities. Its mechanism of action is understood to involve the perturbation of membrane-bound nucleotide systems, leading to an increase in intracellular cyclic AMP (cAMP), and interactions with nucleic acids and proteins.
Physicochemical and Solubility Data
This compound is a crystalline solid, appearing as brown or copper-colored crystals. For effective laboratory use, understanding its solubility and the stability of its solutions is critical. The quantitative data available for the solubility and stability of this compound solutions are summarized below.
| Parameter | Solvent/Condition | Value | Notes | Citation |
| Solubility | Dimethyl Sulfoxide (DMSO) | 100 mg/mL (421.44 mM) | May require ultrasonication for complete dissolution. Use freshly opened, anhydrous DMSO as it is hygroscopic. | [1] |
| Methanol | Slightly Soluble | Quantitative data not readily available. Empirical determination is recommended. | [2][] | |
| Ethanol | Moderately Soluble | Precise quantitative data is not specified in the literature. Researchers should determine the optimal concentration for their specific needs. | ||
| Water | Sparingly Soluble / Very Slightly Soluble | Ambazone acetate salt solvate shows improved solubility in water and physiological media. | [4] | |
| Phosphate-Buffered Saline (PBS) | Sparingly Soluble | As with water, solubility is limited. For aqueous-based assays, initial dissolution in an organic solvent followed by dilution is recommended. | ||
| Solution Stability | DMSO Stock Solution at -80°C | Stable for up to 6 months | Solution should be stored under nitrogen and protected from light. | [1] |
| DMSO Stock Solution at -20°C | Stable for up to 1 month | Solution should be stored under nitrogen and protected from light. | [1] |
Experimental Protocols
Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted for various in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
Sterile pipette tips
Procedure:
-
Safety Precautions: Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves. Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Calculation: Determine the mass of this compound needed. The molecular weight of anhydrous Ambazone is 237.28 g/mol . The monohydrate form has a molecular weight of approximately 255.30 g/mol . For a 100 mM solution in 1 mL of DMSO:
-
Mass (g) = 0.1 mol/L * 0.001 L * 255.30 g/mol = 0.02553 g = 25.53 mg
-
-
Weighing: Accurately weigh 25.53 mg of this compound powder using an analytical balance.
-
Dissolution: Add the weighed powder to a sterile amber vial. Using a calibrated pipette, add 1 mL of anhydrous DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
Sonication: If the powder is not fully dissolved, place the vial in an ultrasonic bath at room temperature and sonicate in short bursts until the solution is clear.[1]
-
Sterilization (Optional): If required for your application (e.g., cell culture), the solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[1]
Protocol for Assessing Cell Viability using an MTT Assay
This protocol provides a general framework for evaluating the cytotoxic effects of this compound on an adherent cancer cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (100 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan dissolution)
-
Sterile 96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound from the 100 mM stock solution in complete cell culture medium. The final concentration of DMSO in the culture medium should be kept constant and typically below 0.5% (v/v) to avoid solvent toxicity.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest Ambazone concentration) and a negative control (untreated cells).
-
Carefully remove the medium from the wells and add 100 µL of the prepared Ambazone dilutions or control solutions.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Visualizations
Logical Workflow for Stock Solution Preparation
Caption: Logical workflow for preparing a stock solution of this compound.
Experimental Workflow for MTT Assay
Caption: Experimental workflow for assessing cell viability using an MTT assay.
Ambazone-Induced cAMP Signaling Pathway
Caption: Simplified signaling pathway of Ambazone-induced increase in cAMP.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Ambazone Monohydrate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of Ambazone monohydrate.
Frequently Asked Questions (FAQs)
Q1: What is the baseline aqueous solubility of this compound?
A1: this compound is known to have low aqueous solubility. Predictive models estimate its water solubility to be approximately 0.0951 mg/mL[1]. This low solubility can present challenges for its formulation and bioavailability.
Q2: What are the primary strategies for improving the aqueous solubility of this compound?
A2: Several techniques can be employed to enhance the aqueous solubility of this compound. These include:
-
Salt Formation and Co-crystallization: Creating salts or co-crystals with pharmaceutically acceptable co-formers can significantly alter the crystal lattice energy and improve solubility.
-
Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution rate.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic Ambazone molecule within the cavity of a cyclodextrin can increase its apparent solubility in water.
-
Nanonization: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to a higher dissolution velocity.
-
pH Adjustment: As a weakly basic compound, the solubility of this compound is pH-dependent and can be increased in acidic environments.
Q3: How does the formation of an acetate salt solvate affect the solubility of Ambazone?
Q4: What is the role of pH in the solubility of this compound?
A4: Ambazone is a weakly basic compound with a predicted strongest basic pKa of 8.07 and a strongest acidic pKa of 11.64[1]. This suggests that its aqueous solubility will be pH-dependent. In acidic conditions (pH < pKa of the basic group), Ambazone will be protonated, forming a more soluble salt. Therefore, lowering the pH of the aqueous medium is a viable strategy to increase its solubility. Conversely, in neutral to basic conditions, the solubility is expected to be lower.
Q5: Are there any stability concerns with the more soluble forms of Ambazone?
A5: Yes, stability should be carefully considered. For instance, the Ambazone acetate salt solvate, despite its improved solubility, has been observed to transform back to the monohydrate form upon storage at elevated temperatures and relative humidity[2]. This highlights the importance of assessing the physical and chemical stability of any new, more soluble form of Ambazone under relevant storage and physiological conditions.
Troubleshooting Guides
Issue 1: Low yield or incomplete formation of Ambazone co-crystals/salts.
| Potential Cause | Troubleshooting Step |
| Inappropriate co-former selection. | Screen a variety of pharmaceutically acceptable co-formers with different functional groups that can interact with the functional groups of Ambazone (e.g., carboxylic acids, amides). |
| Incorrect stoichiometric ratio. | Experiment with different molar ratios of this compound to the co-former (e.g., 1:1, 1:2, 2:1). |
| Inefficient grinding in mechanochemical methods. | Optimize the grinding time and frequency. For solvent-drop grinding, screen different solvents to find one that facilitates the molecular mobility without fully dissolving the components. |
| Solvent selection in solution-based methods. | Choose a solvent system where both Ambazone and the co-former have moderate but different solubilities to promote co-crystallization over the precipitation of individual components. |
Issue 2: Phase separation or drug recrystallization in solid dispersions.
| Potential Cause | Troubleshooting Step |
| Drug-polymer immiscibility. | Select a polymer with good hydrogen bonding potential to interact with Ambazone. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycol (PEG). |
| High drug loading. | Start with a lower drug-to-polymer ratio (e.g., 1:10) and gradually increase it. High drug loading can lead to supersaturation and subsequent crystallization. |
| Inappropriate solvent selection for the solvent evaporation method. | Use a common solvent in which both the drug and the polymer are readily soluble. Ensure rapid and complete solvent removal to "trap" the drug in its amorphous, dispersed state. |
| Insufficient mixing in the melting method. | Ensure thorough mixing of the molten drug-polymer blend before cooling to achieve a homogeneous dispersion. Rapid cooling (quenching) is crucial to prevent phase separation. |
Issue 3: Low encapsulation efficiency in cyclodextrin complexes.
| Potential Cause | Troubleshooting Step | | Mismatch between cyclodextrin cavity size and Ambazone molecule. | Screen different types of cyclodextrins. β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used due to their cavity size. | | Suboptimal complexation conditions. | Optimize the stirring time and temperature for the complexation reaction. Sonication can also be used to enhance complex formation. | | Incorrect drug-to-cyclodextrin ratio. | Perform a phase solubility study to determine the optimal stoichiometric ratio for complexation. | | Inefficient isolation of the complex. | If using a precipitation method, ensure the conditions favor the precipitation of the complex over the individual components. For freeze-drying, ensure complete dissolution before lyophilization. |
Data Presentation
Table 1: Physicochemical Properties of Ambazone
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N₇S | [3] |
| Molar Mass | 237.28 g/mol | [3] |
| Predicted Water Solubility | 0.0951 mg/mL | [1] |
| Predicted Strongest Basic pKa | 8.07 | [1] |
| Predicted Strongest Acidic pKa | 11.64 | [1] |
Table 2: Summary of Solubility Enhancement Techniques and Expected Outcomes for this compound
| Technique | Expected Outcome | Key Considerations |
| Salt/Co-crystal Formation | Substantial increase in solubility and dissolution rate. | Stability of the new solid form; selection of an appropriate co-former. |
| Solid Dispersion | Significant improvement in dissolution rate due to amorphization and increased wettability. | Drug-polymer miscibility; physical stability of the amorphous dispersion. |
| Cyclodextrin Complexation | Increased apparent aqueous solubility. | Stoichiometry of the complex; selection of the appropriate cyclodextrin. |
| Nanonization | Increased dissolution velocity due to increased surface area. | Physical stability of the nanosuspension (prevention of particle aggregation). |
| pH Adjustment | Increased solubility in acidic conditions (pH < 8). | Potential for precipitation upon pH change in the gastrointestinal tract. |
Experimental Protocols
Protocol 1: Preparation of Ambazone Co-crystals by Solvent-Drop Grinding
This protocol is adapted from a method used for preparing an Ambazone salt with nicotinic acid[4].
-
Materials: this compound, a pharmaceutically acceptable co-former (e.g., nicotinic acid, succinic acid), a suitable solvent (e.g., ethanol, methanol), mortar and pestle.
-
Procedure:
-
Place equimolar amounts of this compound and the co-former in the mortar.
-
Gently mix the powders with the pestle.
-
Add a few drops of the selected solvent to the powder mixture. The mixture should be damp, not a slurry.
-
Grind the mixture vigorously for 15-20 minutes.
-
Collect the resulting powder and dry under vacuum to remove any residual solvent.
-
Characterize the product using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of a new crystalline phase.
-
Protocol 2: Preparation of Ambazone Solid Dispersion by Solvent Evaporation
This is a general protocol that can be optimized for this compound.
-
Materials: this compound, a hydrophilic polymer (e.g., PVP K30, HPMC), a common solvent (e.g., methanol, ethanol).
-
Procedure:
-
Dissolve this compound and the polymer in the common solvent in a desired ratio (e.g., 1:5 drug-to-polymer weight ratio).
-
Ensure complete dissolution of both components with the aid of stirring or sonication.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Further dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40 °C) for 24 hours to remove residual solvent.
-
Pulverize the dried solid dispersion to obtain a fine powder.
-
Characterize the solid dispersion for amorphicity (using PXRD and DSC) and dissolution enhancement.
-
Protocol 3: Preparation of Ambazone-Cyclodextrin Inclusion Complex by Kneading Method
-
Materials: this compound, β-cyclodextrin or HP-β-cyclodextrin, water, ethanol.
-
Procedure:
-
Place the cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Accurately weigh the this compound (e.g., in a 1:1 molar ratio with the cyclodextrin) and add it to the cyclodextrin paste.
-
Knead the mixture for 30-45 minutes. During this process, add a small amount of ethanol to maintain a suitable consistency.
-
Dry the resulting product in an oven at a controlled temperature (e.g., 50 °C) until a constant weight is achieved.
-
Pulverize the dried complex and store it in a desiccator.
-
Confirm complex formation using techniques like DSC, FTIR, and dissolution studies.
-
Visualizations
Caption: Workflow for improving the solubility of this compound.
Caption: Relationship between enhancement methods and resulting forms.
References
Technical Support Center: Optimization of Ambazone Monohydrate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Ambazone monohydrate for higher yields and purity. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Yield of this compound
-
Question: My final yield of this compound is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors throughout the synthesis and purification process. Here are the most common culprits and how to address them:
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Incomplete Reaction: The initial condensation reaction between 1,4-benzoquinone guanylhydrazone and thiosemicarbazide may not have gone to completion.
-
Solution: Ensure the reaction is carried out at an appropriate temperature, typically refluxing in a suitable solvent like ethanol, for a sufficient duration (e.g., 1-3 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of starting materials.
-
-
Suboptimal Reactant Ratio: An incorrect molar ratio of the reactants can lead to the formation of side products and limit the yield of the desired product.
-
Solution: A 1:1 molar ratio of 1,4-benzoquinone guanylhydrazone to thiosemicarbazide is generally recommended. Carefully calculate and weigh your starting materials.
-
-
Side Reactions: The formation of byproducts is a significant cause of reduced yield. Common impurities include 1,4-benzoquinone guanylhydrazone, 1,4-benzoquinone bis-guanylhydrazone, and 1,4-benzoquinone guanylsemicarbazone.[1]
-
Solution: Controlling the reaction temperature and reactant stoichiometry can minimize the formation of these byproducts. Maintaining a consistent temperature during the reaction is crucial.
-
-
Losses During Purification: Significant product loss can occur during the filtration and recrystallization steps.
-
Solution: Optimize your recrystallization procedure. Use a minimal amount of hot solvent to dissolve the crude product and allow for slow cooling to maximize crystal formation. Ensure complete transfer of solids during filtration steps. Washing the purified crystals with a cold solvent can also minimize dissolution losses.
-
-
Issue 2: Presence of Impurities in the Final Product
-
Question: My final product is not pure. What are the likely impurities and how can I remove them?
-
Answer: The primary impurities in Ambazone synthesis are unreacted starting materials, side-products from the reaction, and residual sulfur.[1]
-
Key Impurities and Their Removal:
-
Elemental Sulfur: Can be introduced from the thiosemicarbazide reagent.
-
Removal: A maceration step with a non-polar solvent like n-hexane, toluene, or xylene before recrystallization is effective in removing elemental sulfur.[1]
-
-
1,4-benzoquinone guanylhydrazone, 1,4-benzoquinone bis-guanylhydrazone, and 1,4-benzoquinone guanylsemicarbazone: These are common reaction byproducts.[1]
-
Removal: Recrystallization is the most effective method for removing these impurities. A solvent mixture of N,N-dimethylformamide (DMF) and a lower aliphatic alcohol (e.g., methanol, ethanol) is recommended.[1]
-
-
-
Issue 3: Difficulty with Product Precipitation/Crystallization
-
Question: I am having trouble getting the this compound to precipitate or crystallize out of solution. What should I do?
-
Answer: Issues with precipitation or crystallization can be due to several factors related to solubility and solution conditions.
-
Supersaturation Not Reached: The solution may not be sufficiently concentrated for crystals to form.
-
Solution: If the product is dissolved in a large volume of solvent, carefully evaporate some of the solvent to increase the concentration.
-
-
Cooling Rate is Too Fast: Rapid cooling can lead to the formation of an oil or prevent crystallization altogether.
-
Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote gradual crystal formation.
-
-
Inappropriate Solvent System: The chosen solvent may be too good a solvent for the product even at low temperatures.
-
Solution: Consider adding a co-solvent in which Ambazone is less soluble (an anti-solvent) dropwise to the solution to induce precipitation. For example, if your product is in DMF, slowly adding a lower aliphatic alcohol can aid crystallization.
-
-
Issue 4: Off-Color Final Product
-
Question: The color of my final this compound product is not the expected deep blue/violet. What could be the reason?
-
Answer: An off-color product often indicates the presence of impurities.
-
Presence of Oxidized Byproducts or Starting Materials: The color of the reaction mixture and final product is a key indicator of its purity.
-
Solution: Ensure thorough purification by following the recommended maceration and recrystallization protocols. The use of activated carbon during recrystallization can sometimes help to remove colored impurities.
-
-
Quantitative Data Summary
The following tables summarize key parameters for the synthesis and purification of this compound. Note that specific yields can vary based on the precise experimental conditions and scale.
Table 1: Key Reaction Parameters for this compound Synthesis
| Parameter | Recommended Condition | Expected Outcome |
| Reactant Molar Ratio | 1:1 (1,4-benzoquinone guanylhydrazone : thiosemicarbazide) | Maximizes product formation, minimizes unreacted starting materials. |
| Solvent | Ethanol or other lower aliphatic alcohols | Good solubility for reactants at elevated temperatures, allows for precipitation upon cooling. |
| Temperature | Reflux | Ensures sufficient energy for the reaction to proceed to completion. |
| Reaction Time | 1 - 3 hours | Typically sufficient for complete reaction, monitor by TLC. |
Table 2: Purification Parameters for this compound
| Purification Step | Solvent System | Temperature | Purpose |
| Maceration | n-hexane, toluene, or xylene | Room Temperature | Removal of elemental sulfur. |
| Recrystallization | N,N-dimethylformamide (DMF) / Lower aliphatic alcohol (e.g., Methanol, Ethanol) | Dissolve in hot DMF, add alcohol, then cool slowly | Removal of organic impurities such as 1,4-benzoquinone guanylhydrazone and its derivatives. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,4-benzoquinone guanylhydrazone nitrate in deionized water.
-
Addition of Thiosemicarbazide: In a separate beaker, prepare a hot aqueous solution of thiosemicarbazide. Add this solution dropwise to the stirred solution of 1,4-benzoquinone guanylhydrazone nitrate.
-
Acidification: Slowly add a dilute solution of nitric acid to the reaction mixture.
-
Heating: Heat the mixture at 60°C for 1 hour with continuous stirring.
-
Precipitation: Cool the reaction mixture. The crude Ambazone product will precipitate out of the solution.
-
Isolation: Collect the crude product by vacuum filtration and wash with cold deionized water.
Protocol 2: Purification of this compound
-
Maceration (Sulfur Removal): Suspend the crude Ambazone in a non-polar solvent such as n-hexane or toluene. Stir the suspension at room temperature for 1 hour. Filter the solid and discard the solvent.
-
Recrystallization: a. Dissolve the sulfur-free crude product in a minimal amount of hot N,N-dimethylformamide (DMF). b. To the hot DMF solution, slowly add a lower aliphatic alcohol (e.g., ethanol or methanol) until the solution becomes slightly turbid. c. Heat the mixture gently until the solution becomes clear again. d. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Final Isolation and Drying: a. Collect the purified crystals by vacuum filtration. b. Wash the crystals with a small amount of cold ethanol. c. Dry the crystals under vacuum to obtain pure this compound.
Visualizations
References
Troubleshooting poor results in Ambazone monohydrate antibacterial assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Ambazone monohydrate antibacterial assays.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during antibacterial susceptibility testing of this compound.
1. Why am I seeing inconsistent or no zones of inhibition in my disk diffusion assay?
There are several potential reasons for inconsistent or absent zones of inhibition:
-
Inadequate Solubility: this compound has limited solubility in aqueous media.[1] If the compound is not properly dissolved before impregnating the disks, it will not diffuse effectively into theagar.
-
Compound Stability: this compound can be unstable in certain solutions or under specific storage conditions. The acetate salt solvate form, for instance, may transform into the monohydrate at elevated temperatures and relative humidity.[2][3]
-
Media Composition: The presence of metal ions in the culture medium can interfere with the chelating activity of Ambazone.[4][5] This can lead to reduced or absent antibacterial effect.
-
Incorrect Inoculum Density: An inoculum that is too dense can overwhelm the antibacterial agent, leading to smaller or absent inhibition zones.[6] Conversely, an overly dilute inoculum may result in erroneously large zones.
-
Agar Depth: The thickness of the agar can affect the diffusion of the compound. Plates that are too thick may result in smaller zones of inhibition.[7]
Troubleshooting Steps:
-
Optimize Solubilization: Consider using a different solvent or a co-solvent system to ensure complete dissolution of this compound before application to the disks. The acetate salt solvate form has been shown to have improved solubility.[2][3]
-
Freshly Prepare Solutions: Prepare this compound solutions immediately before use to minimize degradation.
-
Use a Defined, Low-Metal Medium: If possible, use a minimal or defined medium with a known and low concentration of divalent cations (e.g., Ca²⁺, Mg²⁺) to reduce interference with Ambazone's chelating action.
-
Standardize Inoculum: Use a spectrophotometer to adjust the inoculum to a 0.5 McFarland standard to ensure consistent bacterial density.
-
Ensure Proper Agar Depth: Maintain a consistent agar depth of 4 mm in your petri dishes.[7]
2. In my broth microdilution assay, I'm not seeing complete inhibition of bacterial growth, even at high concentrations. Is the compound inactive?
Not necessarily. This is a common observation with chelating agents like Ambazone.
-
Bacteriostatic vs. Bactericidal Activity: Ambazone may be bacteriostatic rather than bactericidal against the tested organism.[8][9] This means it inhibits bacterial growth rather than killing the bacteria. As a result, you may observe a reduction in turbidity but not complete clearing of the wells. The distinction between bacteriostatic and bactericidal can be concentration-dependent.[10]
-
Metal Ion Sequestration: The mechanism of action involves starving bacteria of essential metal ions.[11] This leads to the inhibition of metalloproteins and disruption of cellular homeostasis, which may not always result in cell lysis.[11]
-
Incomplete Inhibition by Chelators: It is a known phenomenon that some chelating agents may only partially inhibit bacterial growth, even at high concentrations.[11]
Troubleshooting and Interpretation:
-
Determine the Minimum Inhibitory Concentration (MIC): The MIC should be recorded as the lowest concentration that causes a significant reduction in growth (e.g., ≥80%) compared to the positive control.
-
Perform a Minimum Bactericidal Concentration (MBC) Assay: To determine if Ambazone is bactericidal, subculture the contents of the wells with no visible growth onto antibiotic-free agar. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[8] An MBC/MIC ratio of ≤4 is typically considered bactericidal.[8]
-
Visualize Growth: Use a viability stain (e.g., resazurin) to get a clearer picture of metabolic activity and cell viability in the wells.
3. My MIC values for this compound are not reproducible. What could be the cause?
Lack of reproducibility in MIC assays is a frequent challenge and can be attributed to several factors:
-
Solubility and Precipitation: Poor solubility can lead to inaccurate concentrations of the active compound in the test wells. The compound may precipitate out of solution, especially at higher concentrations.
-
pH of the Medium: The pH of the culture medium can influence the activity of Ambazone.
-
Binding to Plasticware: Hydrophobic compounds can sometimes adhere to the surface of plastic microtiter plates, reducing the effective concentration in the medium.
-
Variability in Inoculum Preparation: Inconsistent inoculum density will lead to variable MIC results.[6]
-
Media Components: Different batches of media may have slight variations in their composition, particularly in the concentration of metal ions, which can significantly impact the activity of a chelating agent.[4][5]
Troubleshooting Steps:
-
Ensure Complete Dissolution: Visually inspect your stock and working solutions for any signs of precipitation. Consider using a solvent such as DMSO to prepare the initial stock solution, ensuring the final concentration in the assay does not inhibit bacterial growth.
-
Control the pH: Buffer the medium to maintain a stable pH throughout the experiment.
-
Use Low-Binding Plates: If you suspect binding to the plastic, consider using low-protein-binding microtiter plates.
-
Strict Inoculum Standardization: Adhere strictly to the protocol for preparing the bacterial inoculum to a 0.5 McFarland standard.
-
Use a Consistent Media Source: Whenever possible, use the same lot of culture medium for a series of related experiments to minimize variability.
Data Presentation
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Method |
| This compound | Staphylococcus aureus ATCC 29213 | e.g., 16 | e.g., 64 | Broth Microdilution |
| This compound | Escherichia coli ATCC 25922 | e.g., 32 | e.g., >128 | Broth Microdilution |
| Vancomycin (Control) | Staphylococcus aureus ATCC 29213 | 1 | 2 | Broth Microdilution |
| Gentamicin (Control) | Escherichia coli ATCC 25922 | 0.5 | 1 | Broth Microdilution |
Experimental Protocols
1. Broth Microdilution Assay for MIC Determination
This protocol is adapted from standard methodologies and includes considerations for testing chelating agents.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or a defined minimal medium
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile tubes and pipettes
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh this compound and dissolve it in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in the chosen broth to create a working solution at twice the highest desired final concentration.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of broth to all wells of a 96-well plate.
-
Add 100 µL of the working this compound solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the positive control (broth and inoculum) and column 12 as the negative control (broth only).
-
-
Inoculum Preparation:
-
From a fresh culture, suspend bacterial colonies in broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well (except the negative control wells).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that inhibits visible growth of the bacteria. As complete inhibition may not occur, the MIC can be defined as the concentration that causes an 80-90% reduction in growth compared to the positive control, which can be assessed visually or by measuring absorbance with a plate reader.
-
2. Disk Diffusion Assay
This protocol follows the general principles of the Kirby-Bauer method.
Materials:
-
This compound
-
Appropriate solvent
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Forceps
Procedure:
-
Preparation of this compound Disks:
-
Prepare a solution of this compound of a known concentration in a suitable solvent.
-
Apply a precise volume (e.g., 10 µL) of the solution onto sterile blank paper disks and allow them to dry completely in a sterile environment.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the standardized bacterial suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for a few minutes.
-
-
Application of Disks and Incubation:
-
Using sterile forceps, place the this compound disks onto the inoculated agar surface, pressing gently to ensure full contact.
-
Place a control antibiotic disk on the plate as well.
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (where bacterial growth is absent) in millimeters.
-
Interpret the results based on established breakpoints for the control antibiotic. For this compound, the zone sizes can be used for comparative purposes.
-
Visualizations
Caption: Workflow for the Broth Microdilution MIC Assay.
Caption: Ambazone's Proposed Mechanism of Action via Metal Chelation.
References
- 1. Interpreting carbapenem susceptibility testing results for Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure and physicochemical characterization of this compound, anhydrous, and acetate salt solvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [논문]Crystal Structure and Physicochemical Characterization of this compound, Anhydrous, and Acetate Salt Solvate [scienceon.kisti.re.kr]
- 4. Culture Media Composition Influences the Antibacterial Effect of Silver, Cupric, and Zinc Ions against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Culture Media Composition Influences the Antibacterial Effect of Silver, Cupric, and Zinc Ions against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. toku-e.com [toku-e.com]
- 7. asm.org [asm.org]
- 8. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Following the Mechanisms of Bacteriostatic versus Bactericidal Action Using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. foamid.com [foamid.com]
- 11. Insights into the Antibacterial Mechanism of Action of Chelating Agents by Selective Deprivation of Iron, Manganese, and Zinc - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of Ambazone Monohydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Ambazone monohydrate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, purification, and drying of this compound on a large scale.
1. Low Yield
| Symptom | Potential Cause | Recommended Action |
| Overall yield is significantly lower than expected. | Incomplete reaction: Insufficient reaction time or inadequate temperature control. | Monitor reaction progress using in-process controls (e.g., HPLC). Consider extending reaction time or optimizing temperature based on kinetic studies. |
| Side reactions: Formation of by-products such as 1,4-benzoquinone bis-guanylhydrazone. | Control stoichiometry of reactants carefully. Optimize the rate of addition of thiosemicarbazide. | |
| Product loss during work-up: this compound has low solubility in water, but losses can still occur. | Minimize the volume of aqueous washes. Ensure efficient phase separation if extractions are used. | |
| Precipitation on reactor walls: The product may precipitate on colder surfaces of the reactor. | Ensure uniform heating of the reactor vessel. Use appropriate agitation to keep solids suspended. |
2. High Impurity Levels
| Symptom | Potential Cause | Recommended Action |
| Presence of unreacted starting materials (e.g., quinone monoguanylhydrazone nitrate, thiosemicarbazide). | Incomplete reaction or incorrect stoichiometry. | Ensure accurate weighing and charging of all reactants. Verify the purity of starting materials. |
| High levels of 1,4-benzoquinone bis-guanylhydrazone. | Excess of quinone monoguanylhydrazone or localized high concentrations. | Maintain strict stoichiometric control. Ensure efficient mixing during the reaction. |
| Presence of 1,4-benzoquinone guanylsemicarbazone (BGHS).[1] | A known secondary product from the synthesis.[1] | Optimize reaction conditions (pH, temperature) to minimize its formation. Purify the crude product through recrystallization. |
| Presence of elemental sulfur. | A known impurity from the synthesis process. | Macerate the crude Ambazone with a non-polar solvent like toluene or n-hexane to extract the sulfur before recrystallization.[2] |
| Dark, tarry material in the product. | Degradation of starting materials or product, possibly due to excessive heat or prolonged reaction times. | Implement strict temperature control. Minimize reaction time once completion is confirmed by in-process controls. |
3. Crystallization and Filtration Issues
| Symptom | Potential Cause | Recommended Action |
| Formation of very fine particles, leading to slow filtration. | Rapid cooling or high supersaturation during crystallization. | Implement a controlled cooling profile. Consider using seeding to promote the growth of larger crystals. |
| Product is a dark, amorphous solid instead of crystalline powder. | Impurities inhibiting crystal growth or improper solvent system for recrystallization. | Purify the crude product before final crystallization. Screen different solvent systems for recrystallization. A mixture of N,N-dimethylformamide and a lower aliphatic alcohol has been reported for purification.[2] |
| Inconsistent crystal form (presence of anhydrous form). | Improper control of water content during crystallization and drying. This compound can reversibly transform into the anhydrous form.[3] | Ensure the crystallization solvent has an appropriate water content. Control the temperature and humidity during drying to favor the formation of the monohydrate. |
| Clogging of filter media. | Fine particles or tarry impurities. | Use a filter aid if necessary. Ensure the product is fully crystalline before filtration. |
4. Product Stability and Handling
| Symptom | Potential Cause | Recommended Action |
| Change in physical appearance (color, crystallinity) upon storage. | Conversion between monohydrate and anhydrous forms due to temperature and humidity fluctuations.[3] | Store the final product in a controlled environment with stable temperature and humidity. Use appropriate packaging to protect from moisture. |
| Difficulty in handling the dark-colored powder. | Static charge, dust generation. | Use appropriate personal protective equipment (PPE). Employ dust control measures such as localized exhaust ventilation. |
Frequently Asked Questions (FAQs)
Synthesis and Reaction Mechanism
-
Q1: What is the general synthetic route for this compound? A1: Ambazone is typically synthesized from p-benzoquinone and aminoguanidine to form a reaction product, which is then treated with thiosemicarbazide in an acidic solution.[4][5]
-
Q2: What are the critical process parameters to control during the synthesis? A2: Key parameters include temperature, reaction time, stoichiometry of reactants, and pH. Inadequate control of these can lead to low yield and high impurity levels.
Impurity Management
-
Q3: What are the common process-related impurities in Ambazone synthesis? A3: Common impurities include 1,4-benzoquinone guanylhydrazone, 1,4-benzoquinone bis-guanylhydrazone, 1,4-benzoquinone guanylsemicarbazone (BGHS), and elemental sulfur.[1][2]
-
Q4: How can these impurities be controlled? A4: Impurity control involves a multi-faceted approach:
-
Starting Material Control: Use high-purity raw materials.
-
Process Optimization: Maintain strict control over reaction parameters to minimize side reactions.
-
Purification: Employ robust purification steps, such as maceration with non-polar solvents to remove sulfur and recrystallization from suitable solvents like a DMF/alcohol mixture to remove other organic impurities.[2]
-
-
Q5: What analytical techniques are recommended for impurity profiling? A5: High-Performance Liquid Chromatography (HPLC) is a standard technique for quantifying impurities. For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.[6][7][8][9][10]
Crystallization and Polymorphism
-
Q6: What is the importance of controlling the crystalline form of Ambazone? A6: Ambazone exists in both a monohydrate and an anhydrous form.[1] The crystalline form can impact the product's stability, solubility, and bioavailability. For consistent product quality, it is crucial to produce and maintain the desired polymorphic form, which is typically the monohydrate.
-
Q7: How can the formation of this compound be ensured? A7: The formation of the monohydrate is favored by the presence of water in the crystallization solvent and by controlling the drying conditions (temperature and humidity). The transformation between the monohydrate and anhydrous forms is reversible and influenced by temperature and relative humidity.[3]
Experimental Protocols
1. Illustrative Large-Scale Synthesis of this compound
This protocol is an illustrative example based on available literature and general scale-up principles.
-
Step 1: Reaction
-
Charge a suitable reactor with a solution of quinone monoguanylhydrazone nitrate in water.
-
Heat the solution to approximately 60°C with stirring.
-
In a separate vessel, prepare a hot aqueous solution of thiosemicarbazide.
-
Slowly add the thiosemicarbazide solution to the reactor, maintaining the temperature at 60°C.
-
Add a solution of concentrated nitric acid in water dropwise.
-
Stir the reaction mixture at 60°C for at least one hour.
-
Monitor the reaction completion using HPLC.
-
-
Step 2: Isolation and Purification
-
Cool the reaction mixture to room temperature to precipitate the crude product.
-
Filter the crude product and wash with water.
-
Sulfur Removal: Transfer the crude product to a vessel and add a non-polar solvent (e.g., toluene). Stir the slurry at a controlled temperature (e.g., 40-50°C) for a specified time. Filter and dry the solid.[2]
-
Recrystallization: Dissolve the sulfur-free crude product in a minimal amount of a hot mixture of N,N-dimethylformamide and a lower aliphatic alcohol (e.g., isopropanol).[2]
-
Filter the hot solution to remove any insoluble matter.
-
Allow the solution to cool under controlled conditions to crystallize the pure this compound.
-
Filter the purified product, wash with a suitable solvent (e.g., isopropanol), and proceed to drying.
-
-
Step 3: Drying
-
Dry the wet cake in a suitable dryer (e.g., vacuum tray dryer) at a controlled temperature (not exceeding 50-60°C) and humidity to obtain the monohydrate form.
-
Monitor the water content during drying to ensure the final product meets specifications for the monohydrate.
-
2. In-Process Quality Control by HPLC
-
Method: Reversed-phase HPLC with UV detection.
-
Mobile Phase: A gradient of an aqueous buffer and acetonitrile.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Detection: UV at a suitable wavelength.
-
Procedure:
-
Prepare samples by dissolving a known amount of the reaction mixture or isolated solid in a suitable diluent.
-
Inject the sample into the HPLC system.
-
Monitor the disappearance of starting materials and the formation of the product and key impurities.
-
Visualizations
Caption: Workflow for the large-scale synthesis of this compound.
Caption: Troubleshooting logic for managing high impurity levels.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2005028431A1 - Process for the purification of 1,4-benzoquinone guanylhydrazone thiosemicarbazone (ambazone) - Google Patents [patents.google.com]
- 3. Crystal Structure and Physicochemical Characterization of this compound, Anhydrous, and Acetate Salt Solvate [cris.unibo.it]
- 4. [Synthesis and biological activity of 1,4-benzoquinone-guanylhydrazone-thiosemicarbazone analogs. 1. Substitution at the S atom] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [The synthesis and biologic activity of analogs of 1,4-benzoquinone-guanylhydrazone-thiosemicarbazone. 2. Substitution at the quinone ring by alkyl groups] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tijer.org [tijer.org]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medwinpublishers.com [medwinpublishers.com]
- 10. rroij.com [rroij.com]
Overcoming resistance mechanisms to Ambazone monohydrate in bacteria.
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming potential bacterial resistance to Ambazone monohydrate during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is understood to have a multi-targeted mechanism of action. It is believed to interfere with several cellular processes in bacteria, including membrane function, nucleic acid synthesis, and protein synthesis.[1][2] Its affinity for these various cellular targets contributes to its overall antibacterial effect.[1][2] As a quinone-based compound, it may also be involved in generating reactive oxygen species (ROS), leading to cellular damage.
Q2: What are the potential mechanisms by which bacteria could develop resistance to this compound?
A2: While specific resistance mechanisms to this compound are not extensively documented, bacteria could potentially employ strategies observed with other antimicrobial agents, particularly quinone-based compounds.[3][4] These may include:
-
Increased Efflux: Upregulation or acquisition of efflux pumps that actively transport Ambazone out of the bacterial cell.[5][6]
-
Target Modification: Mutations in the genes encoding the cellular targets of Ambazone (e.g., DNA gyrase, RNA polymerase, or ribosomal components) that reduce its binding affinity.[7][8]
-
Enzymatic Degradation: Production of enzymes that can chemically modify or cleave Ambazone, rendering it inactive.
-
Decreased Permeability: Alterations in the bacterial cell wall or membrane that limit the uptake of Ambazone.[5][6]
-
Biofilm Formation: Growth within a biofilm matrix can reduce drug penetration and protect bacteria from antimicrobial agents.[3]
Troubleshooting Guides
Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) values for this compound.
If you observe MIC values for this compound that are significantly higher than anticipated for your bacterial strain, it may be indicative of a resistance mechanism. This guide will help you investigate the potential causes.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high MIC values.
Experimental Protocols
-
Protocol 1: MIC Determination with an Efflux Pump Inhibitor (EPI)
-
Objective: To determine if efflux pump activity contributes to reduced susceptibility to this compound.
-
Methodology:
-
Prepare a stock solution of a broad-spectrum efflux pump inhibitor such as Phenylalanine-arginine β-naphthylamide (PAβN) or 1-(1-naphthylmethyl)-piperazine (NMP).[9][10]
-
Perform a standard broth microdilution MIC assay for this compound according to CLSI guidelines.
-
In parallel, perform the same MIC assay with the addition of a sub-inhibitory concentration of the EPI to all wells. The concentration of the EPI should not affect bacterial growth on its own.
-
Incubate both sets of microtiter plates under appropriate conditions.
-
Determine the MIC of this compound in the absence and presence of the EPI.
-
-
Data Presentation:
-
| Bacterial Strain | MIC of Ambazone (µg/mL) | MIC of Ambazone + EPI (µg/mL) | Fold Change in MIC |
| Strain A | 128 | 16 | 8 |
| Strain B | 64 | 8 | 8 |
| Control Strain | 8 | 8 | 1 |
-
Protocol 2: Sequencing of Potential Target Genes
-
Objective: To identify mutations in genes known to be targets of quinone-based compounds.
-
Methodology:
-
Identify potential target genes based on the known mechanisms of similar compounds. For Ambazone, this could include genes for DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE).
-
Isolate genomic DNA from both the resistant and a susceptible (control) bacterial strain.
-
Design primers to amplify the "quinolone resistance-determining regions" (QRDRs) of the selected genes.
-
Perform PCR amplification of the target gene fragments.
-
Sequence the PCR products and compare the sequences from the resistant and susceptible strains to identify any mutations.
-
-
Data Presentation:
-
| Gene | Codon Change (Resistant Strain) | Amino Acid Change |
| gyrA | TCC -> TTC | Ser -> Phe |
| parC | AGC -> GGC | Ser -> Gly |
Issue 2: Loss of this compound activity over time in bacterial culture.
If you observe a decrease in the efficacy of this compound during a time-kill assay or prolonged incubation, it could be due to enzymatic degradation.
Troubleshooting Workflow
Caption: Workflow to investigate enzymatic degradation.
Experimental Protocol
-
Protocol 3: this compound Stability in Bacterial Supernatant
-
Objective: To determine if bacteria secrete enzymes that degrade this compound.
-
Methodology:
-
Grow a dense culture of the resistant bacterial strain.
-
Centrifuge the culture and collect the supernatant. Filter-sterilize the supernatant.
-
As a control, use sterile culture medium.
-
Add this compound to both the bacterial supernatant and the sterile medium to a final concentration equivalent to the MIC.
-
Incubate both solutions at the optimal growth temperature for the bacteria.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots from both solutions.
-
Quantify the concentration of this compound in the aliquots using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
-
Data Presentation:
-
| Time (hours) | Ambazone Concentration in Sterile Medium (µg/mL) | Ambazone Concentration in Supernatant (µg/mL) |
| 0 | 64.0 | 64.0 |
| 2 | 63.8 | 55.2 |
| 4 | 63.9 | 42.1 |
| 8 | 63.5 | 25.7 |
| 24 | 63.2 | 5.4 |
Signaling Pathways and Resistance Mechanisms
The following diagram illustrates the potential interplay of different resistance mechanisms against this compound.
Caption: Potential bacterial resistance pathways to Ambazone.
References
- 1. Ambazone as a membrane active antitumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ambazone | C8H11N7S | CID 1549158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quinones as an Efficient Molecular Scaffold in the Antibacterial/Antifungal or Antitumoral Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Searching for new antibiotics based on quinone - Advanced Science News [advancedsciencenews.com]
- 5. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 6. Mechanisms of Action of Carbapenem Resistance [mdpi.com]
- 7. Bacterial resistance to antibiotics: modified target sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting efflux pumps prevents the multi-step evolution of high-level resistance to fluoroquinolone in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Best practices for the storage and handling of Ambazone monohydrate.
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the storage and handling of Ambazone monohydrate. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] To maintain its stability, it is crucial to protect it from moisture and high temperatures, which can cause the reversible transformation to its anhydrous form.[2][3][4] For general laboratory use, storage at room temperature is often acceptable.[5]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: When handling this compound, it is essential to wear appropriate PPE to avoid direct contact. This includes chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1] If there is a risk of generating dust, a respirator should also be used.[1]
Q3: How should I handle a spill of this compound powder?
A3: In the event of a spill, the area should be evacuated and ventilated.[1] Personnel involved in the cleanup should wear the appropriate PPE, including a respirator.[1] The spilled powder should be carefully collected to avoid generating dust and placed in a sealed container for proper disposal.[1]
Q4: What are the known solubility characteristics of this compound?
A4: this compound is sparingly soluble in water and moderately soluble in alcohol and acetone.[3] It is freely soluble in dimethylformamide (DMF) and dilute acids.[3]
Troubleshooting Guides
Problem 1: Inconsistent experimental results or changes in the physical appearance of the compound.
-
Possible Cause: Your this compound may have converted to the anhydrous form due to improper storage conditions (e.g., exposure to heat).[2][3] This can affect its physical and chemical properties.
-
Solution:
-
Confirm the identity and form of your material using analytical techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Differential Scanning Calorimetry (DSC), or X-ray Powder Diffraction (XRPD).[3]
-
Ensure that your storage conditions are consistently cool and dry.[1]
-
If you suspect conversion to the anhydrous form, you may need to re-qualify the material for your experiments.
-
Problem 2: Appearance of unknown peaks in my chromatogram during HPLC analysis.
-
Possible Cause: The unknown peaks may be degradation products of this compound. Thiosemicarbazones can be susceptible to degradation under certain conditions, such as exposure to strong acids, bases, oxidizing agents, or light.
-
Solution:
-
Review your experimental conditions to identify any potential stressors.
-
To confirm if the unknown peaks are degradation products, you can perform forced degradation studies by intentionally exposing your sample to harsh conditions (e.g., heat, acid, base, oxidation) and comparing the resulting chromatograms to your experimental sample.
-
If degradation is confirmed, you may need to adjust your experimental conditions to be milder (e.g., lower temperature, protection from light).
-
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₈H₁₁N₇S · H₂O | |
| Molecular Weight | 255.30 g/mol | |
| Appearance | Brown or copper-colored crystals | [3] |
| Water Solubility | Sparingly soluble | [3] |
| pKa1 | 6.22 (singly to doubly positively charged) | [1] |
| pKa2 | 7.39 (neutral to singly positively charged) | [1] |
| pKa3 | 10.69 (negatively charged to neutral) | [1] |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for developing a stability-indicating HPLC method for this compound. The specific column, mobile phase, and gradient may require optimization.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for pH adjustment)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-gradient elution from 95% A to 95% B over a specified duration.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 270-380 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of mobile phase A and B) and dilute to a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the sample in the same diluent as the standard solution to a similar concentration.
4. Forced Degradation Studies:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and heat (e.g., at 60°C) for a specified time. Neutralize before injection.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH and heat (e.g., at 60°C) for a specified time. Neutralize before injection.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Expose the solid powder or a solution to elevated temperatures (e.g., 105°C).
-
Photolytic Degradation: Expose a solution to UV light.
5. Analysis:
-
Inject the standard solution, the untreated sample solution, and the stressed samples into the HPLC system.
-
Assess the chromatograms for the separation of the main Ambazone peak from any degradation peaks. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.
Visualizations
Caption: Troubleshooting workflow for this compound experiments.
Caption: Proposed antitumor signaling pathway of Ambazone.
References
- 1. Ambazone as a membrane active antitumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure and physicochemical characterization of this compound, anhydrous, and acetate salt solvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of Complexation of Thiosemicarbazone Derivatives with Cu (II) Ions on Their Antitumor Activity against Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Method refinement for consistent results in Ambazone monohydrate experiments.
Technical Support Center: Ambazone Monohydrate Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent and reliable results in experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in experiments with this compound?
A1: The primary sources of variability in this compound experiments stem from its potential for polymorphism and the presence of synthesis-related impurities. Ambazone can exist in a monohydrate form and an anhydrous form, and the transition between these is reversible, influenced by temperature and humidity.[1] Additionally, during its synthesis, secondary products such as 1,4-benzoquinon-guanyl-semycarbazone (BGHS) can be formed, which has a similar chemical structure.[2][3]
Q2: How can I confirm the crystalline form of my Ambazone sample?
A2: To confirm the crystalline form, a combination of analytical techniques is recommended. Powder X-ray Diffraction (PXRD) is essential for identifying the crystal lattice structure. Fourier Transform Infrared (FTIR) spectroscopy can reveal changes in the molecular vibrations, particularly those of the primary and secondary amines, which differ between the monohydrate and anhydrous forms.[2] Differential Scanning Calorimetry (DSC) is also crucial for observing thermal events like dehydration.[3]
Q3: My this compound sample appears to be losing water. How can I prevent this?
A3: The dehydration of this compound to the anhydrous form is often triggered by heating.[2] To prevent this, store the sample under controlled temperature and humidity conditions. Avoid exposing the sample to high temperatures during preparation and analysis unless intentionally studying the transition. For long-term storage, conditions of 25°C and 60% relative humidity are generally recommended for stable pharmaceutical compounds.[4]
Q4: What are the expected spectroscopic and thermal properties of this compound?
A4: this compound has distinct analytical characteristics. Its crystal structure is a monoclinic system with a P21/c space group.[2][3] FTIR spectroscopy will show characteristic stretching vibrations for primary and secondary amines, which change upon dehydration.[2] DSC analysis will show an endothermic event corresponding to the loss of water molecules.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent solubility results | Presence of different polymorphic forms (monohydrate vs. anhydrous vs. salt solvates). The acetate salt solvate form, for instance, has a higher dissolution rate.[1] | 1. Characterize the crystalline form of each batch using PXRD before solubility studies. 2. Control crystallization conditions (solvent, temperature, humidity) to ensure the desired polymorph is consistently produced. 3. Refer to the experimental workflow for polymorph identification below. |
| Appearance of unknown peaks in analytical data (e.g., HPLC, NMR) | Formation of synthesis byproducts like BGHS.[2][3] | 1. Review and optimize the synthesis protocol to minimize the formation of side products. 2. Employ purification techniques such as recrystallization or chromatography to isolate pure this compound. 3. Use reference standards for both Ambazone and potential impurities for accurate identification. |
| Changes in sample color (from red to dark brown) | This may indicate degradation or a change in the crystalline form.[] | 1. Store the material protected from light in well-sealed containers.[4] 2. Perform stability studies under controlled conditions to understand the degradation pathway. 3. Re-characterize the material using PXRD and FTIR to check for polymorphic changes. |
| Difficulty in obtaining a single crystal for X-ray diffraction | The crystallization process may not be optimized. | 1. Experiment with different solvent systems and evaporation rates. 2. Utilize techniques like slow cooling or vapor diffusion to promote the growth of larger single crystals. 3. Even small amounts of material (micrograms) can be sufficient for modern single-crystal X-ray diffraction analysis.[6] |
Data Presentation
Table 1: Physicochemical Properties of Ambazone and its Forms
| Property | Ambazone | This compound | Ambazone Acetate Salt Solvate |
| Molecular Formula | C₈H₁₁N₇S[7] | C₈H₁₁N₇S · H₂O[6] | Not specified |
| Molecular Weight | 237.29 g/mol [7] | 255.31 g/mol | Not specified |
| Crystal System | Not specified | Monoclinic[2][3] | Not specified |
| Space Group | Not specified | P21/c[2][3] | Not specified |
| Appearance | Red to Very Dark Brown Solid[] | Not specified | Not specified |
| Solubility | Low | Lower than acetate salt | Substantially improved solubility and dissolution rate in water and physiological media[1] |
| Stability | Stable under standard conditions | Reversibly transforms to anhydrous form upon heating[1] | Good thermal and solution stability, but transforms to monohydrate at elevated temperature and humidity[1] |
Experimental Protocols
Protocol 1: Characterization of this compound using Powder X-ray Diffraction (PXRD)
-
Sample Preparation: Gently grind a small amount (10-20 mg) of the this compound sample to a fine powder using an agate mortar and pestle.
-
Sample Mounting: Pack the powdered sample into a standard PXRD sample holder, ensuring a flat and even surface.
-
Instrument Setup:
-
Radiation: Cu Kα (λ = 1.5406 Å)
-
Voltage and Current: 40 kV and 40 mA
-
Scan Range (2θ): 5° to 50°
-
Step Size: 0.02°
-
Scan Speed: 1°/min
-
-
Data Analysis: Compare the resulting diffractogram with a reference pattern for this compound to confirm its identity and purity. The characteristic peaks for the monoclinic P21/c space group should be present.[2][3]
Protocol 2: Analysis of this compound by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan.
-
Instrument Setup:
-
Atmosphere: Nitrogen, with a purge rate of 50 mL/min.
-
Temperature Range: 25°C to 200°C.
-
Heating Rate: 10°C/min.[2]
-
Reference: An empty, sealed aluminum pan.
-
-
Data Analysis: Observe the thermogram for an endothermic peak corresponding to the loss of water, indicating the dehydration of the monohydrate to the anhydrous form. The temperature and enthalpy of this transition are key characteristics.
Protocol 3: Fourier Transform Infrared (FTIR) Spectroscopy Analysis
-
Sample Preparation: Prepare a KBr pellet by mixing approximately 1 mg of the this compound sample with 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk.
-
Instrument Setup:
-
Scan Range: 4000 to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Data Analysis: Analyze the resulting spectrum for characteristic absorption bands. Pay close attention to the N-H stretching vibrations of the primary and secondary amine groups, as these regions are sensitive to the hydration state of the molecule.[2]
Visualizations
References
- 1. Crystal structure and physicochemical characterization of this compound, anhydrous, and acetate salt solvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. gmpinsiders.com [gmpinsiders.com]
- 6. researchgate.net [researchgate.net]
- 7. GSRS [precision.fda.gov]
Dealing with Ambazone monohydrate's low absorption in oral delivery systems.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for addressing the challenges associated with the low oral absorption of Ambazone monohydrate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the oral delivery of this compound?
A1: this compound exhibits poor aqueous solubility and is predicted to have low intestinal permeability. This combination likely classifies it as a Biopharmaceutical Classification System (BCS) Class IV drug.[] The primary challenges for its oral delivery are:
-
Low Solubility: Limited dissolution in gastrointestinal fluids is a major rate-limiting step for absorption. The predicted water solubility of Ambazone is approximately 0.0951 mg/mL.
-
Low Permeability: Poor permeation across the intestinal epithelium further restricts its entry into systemic circulation. This may be due to its physicochemical properties or potential interaction with efflux transporters like P-glycoprotein.
-
High Variability: These factors can lead to significant inter-individual variability in absorption and therapeutic effect.
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A2: For BCS Class IV drugs like this compound, formulation strategies should aim to improve both solubility and permeability. Promising approaches include:
-
Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions in the gastrointestinal tract, enhancing solubilization and absorption.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to enhanced dissolution velocity and saturation solubility.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate.
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of this compound.
Q3: Is there a more soluble form of Ambazone that could be used?
A3: Yes, research has shown that an ambazone acetate salt solvate form exhibits substantially improved solubility and dissolution rates in water and physiological media compared to the monohydrate and anhydrous forms.[2] While this form may require controlled storage conditions to prevent conversion back to the monohydrate, it presents a promising alternative for overcoming the initial solubility hurdle.[2]
Troubleshooting Guides
Troubleshooting for Self-Emulsifying Drug Delivery Systems (SEDDS) Formulation of this compound
| Problem | Potential Cause | Suggested Solution |
| Low drug loading in the SEDDS pre-concentrate. | Poor solubility of this compound in the selected oil, surfactant, or co-surfactant. | 1. Screen a wider range of excipients: Test various oils (e.g., long-chain triglycerides, medium-chain triglycerides), surfactants with different HLB values, and co-surfactants. 2. Use a co-solvent: Incorporate a small amount of a suitable co-solvent (e.g., ethanol, propylene glycol) to improve drug solubilization in the lipid base. 3. Consider the acetate salt solvate form: The higher intrinsic solubility of the acetate salt solvate may allow for higher drug loading. |
| Phase separation or drug precipitation upon dilution. | The formulation is outside the optimal self-emulsification region. The drug precipitates out when the lipid carrier is dispersed. | 1. Construct a pseudo-ternary phase diagram: This will help identify the optimal ratios of oil, surfactant, and co-surfactant that form stable nanoemulsions. 2. Increase surfactant/co-surfactant concentration: A higher concentration of emulsifiers can better stabilize the dispersed oil droplets and keep the drug in solution. 3. Select a surfactant with a higher HLB value: This can promote the formation of a more stable oil-in-water emulsion. |
| Large globule size of the resulting emulsion. | Inefficient emulsification due to improper excipient selection or ratios. | 1. Optimize the surfactant-to-co-surfactant ratio (S/CoS): This ratio is critical for achieving small globule sizes. 2. Select a surfactant with an appropriate HLB value (typically >12 for o/w emulsions). 3. Ensure adequate mixing energy upon dilution, though SEDDS are designed to be independent of high shear. |
| Inconsistent in vitro drug release profile. | Variability in the emulsification process or drug precipitation in the dissolution medium. | 1. Ensure the dissolution medium provides sink conditions: Use of biorelevant media (e.g., FaSSIF, FeSSIF) can be more predictive of in vivo performance. 2. Characterize the emulsion stability in the dissolution medium over the course of the experiment. 3. Verify the physical state of the drug in the SEDDS formulation using DSC or XRD. |
Troubleshooting for Nanoparticle Formulation of this compound
| Problem | Potential Cause | Suggested Solution |
| Difficulty in reducing particle size to the desired nanometer range. | High crystallinity and hardness of this compound. Inefficient milling or homogenization process. | 1. Optimize milling/homogenization parameters: Increase milling time, energy input, or the number of homogenization cycles. 2. Select an appropriate stabilizer: The choice of stabilizer (e.g., polymers, surfactants) is crucial for preventing particle aggregation during size reduction. 3. Consider a bottom-up approach: Techniques like precipitation or solvent-antisolvent methods may be more effective for highly crystalline drugs. |
| Particle aggregation or instability of the nanosuspension. | Insufficient stabilization of the nanoparticles. Inappropriate choice or concentration of stabilizer. | 1. Screen different types of stabilizers: Both steric (e.g., HPMC, PVP) and electrostatic (e.g., sodium dodecyl sulfate) stabilizers can be tested. A combination of both is often effective. 2. Optimize the stabilizer concentration: Too little stabilizer will not prevent aggregation, while too much can lead to other formulation issues. 3. Measure the zeta potential: A zeta potential of at least ±30 mV is generally required for good electrostatic stabilization. |
| Low drug content in the final nanoparticle formulation. | Loss of drug during the formulation or purification process. | 1. Optimize the process parameters to minimize drug loss. 2. For bottom-up methods, ensure complete drug precipitation. 3. Use appropriate purification methods (e.g., centrifugation, diafiltration) to remove unencapsulated drug without losing the nanoparticles. |
| Poor redispersibility of lyophilized nanoparticles. | Irreversible aggregation of nanoparticles during freezing or drying. | 1. Use a cryoprotectant: Sugars like trehalose, sucrose, or mannitol can be added to the nanosuspension before lyophilization to prevent aggregation. 2. Optimize the lyophilization cycle (freezing rate and primary/secondary drying parameters). |
Experimental Protocols
Protocol for Preparation of this compound-Loaded SEDDS
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafac Lipophile WL 1349), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400).
-
Select the excipients with the highest solubilizing capacity for further development.
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different weight ratios (e.g., 1:9 to 9:1).
-
For each mixture, titrate with water and observe for the formation of a clear or slightly bluish, stable nanoemulsion.
-
Plot the results on a ternary phase diagram to identify the self-emulsifying region.
-
-
Preparation of this compound-Loaded SEDDS:
-
Select a formulation from the self-emulsifying region of the phase diagram.
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Add the calculated amount of this compound to the mixture.
-
Vortex and/or sonicate the mixture until the drug is completely dissolved, resulting in a clear, homogenous pre-concentrate.
-
Protocol for In Vitro Drug Release Study of this compound Formulations
-
Apparatus: USP Dissolution Apparatus II (Paddle type).
-
Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) for the first 2 hours, followed by simulated intestinal fluid (pH 6.8). Maintain the temperature at 37 ± 0.5 °C.
-
Procedure:
-
For SEDDS, fill the pre-concentrate into a hard gelatin capsule. For nanoparticles, use a dialysis bag method to contain the nanosuspension.
-
Place the dosage form in the dissolution vessel.
-
Set the paddle speed to 50 rpm.
-
Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Replace the withdrawn volume with fresh dissolution medium to maintain a constant volume.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
Calculate the cumulative percentage of drug released at each time point.
-
Protocol for In Vivo Pharmacokinetic Study in Rats
-
Animals: Healthy male Sprague-Dawley rats (200-250 g).
-
Study Design:
-
Divide the rats into groups (e.g., n=6 per group).
-
Group 1: Control (this compound suspension in 0.5% w/v carboxymethyl cellulose).
-
Group 2: Test Formulation 1 (e.g., this compound-loaded SEDDS).
-
Group 3: Test Formulation 2 (e.g., this compound-loaded nanoparticles).
-
-
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the formulations orally via gavage at a predetermined dose.
-
Collect blood samples (e.g., 0.2 mL) from the tail vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80 °C until analysis.
-
Determine the plasma concentration of this compound using a validated bioanalytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC₀₋ₜ, and AUC₀₋∞.
-
Determine the relative bioavailability of the test formulations compared to the control suspension.
-
Visualizations
Caption: Experimental workflow for developing and evaluating enhanced oral delivery systems for this compound.
References
Validation & Comparative
A Comparative Analysis of Ambazone Monohydrate and its Anhydrous Form: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of the monohydrate and anhydrous forms of Ambazone, an antiseptic agent with potential antineoplastic properties. Understanding the distinct physicochemical characteristics of these solid-state forms is critical for drug development, formulation, stability, and ensuring optimal bioavailability. This document summarizes key experimental data, outlines analytical methodologies, and presents visual workflows to aid researchers, scientists, and pharmaceutical professionals in their work with Ambazone.
Physicochemical Properties: A Comparative Summary
The primary differences between Ambazone monohydrate and its anhydrous counterpart stem from the presence of a water molecule within the crystal lattice of the monohydrate form. This leads to significant variations in crystal structure, stability, and thermal behavior. While direct quantitative comparisons of solubility and dissolution rates are not extensively detailed in the available literature, the structural and thermal data provide a strong basis for understanding their distinct properties.
A study comparing various Ambazone forms noted that a novel acetate salt solvate demonstrated substantially improved solubility and dissolution rates over the existing forms, though a direct numerical comparison between the monohydrate and anhydrous versions was not provided[1][2]. Generally, anhydrous forms of a drug can be more soluble than their hydrated counterparts, but this is not a universal rule and must be determined experimentally for each compound[3][4].
Table 1: Comparative Physicochemical Properties of Ambazone Forms
| Property | This compound | Ambazone Anhydrous |
| Crystal Structure | Characterized by an infinite three-dimensional network involving water molecules[1][2][5]. | Forms a two-dimensional network via hydrogen bonds[1][2][5]. |
| Water Content | Contains one mole of water per mole of Ambazone (~7% by mass)[6]. | Contains no lattice water. |
| Thermal Behavior (DSC) | Exhibits a broad endothermic event (approx. 105-143°C) corresponding to the loss of water, followed by melting with decomposition at a higher temperature (approx. 204.5°C)[7][8]. | Does not exhibit the initial endothermic event for water loss; melts with decomposition[7]. |
| Stability | Thermodynamically stable under normal ambient conditions. Can be formed by exposing the anhydrous form to relative humidity (RH)[1][2]. | Stable in the absence of humidity. Reversibly transforms to the monohydrate form upon exposure to elevated temperature and RH[1][2]. |
| Solubility/Dissolution | Direct comparative data not available in the cited literature. | Direct comparative data not available in the cited literature. |
Experimental Protocols
Detailed characterization of Ambazone's solid-state forms relies on a combination of thermo-analytical and crystallographic techniques.
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for observing the thermal behavior and stability of the hydrate and anhydrous forms.
-
Objective: To determine the temperature and enthalpy of dehydration and decomposition.
-
Methodology:
-
Accurately weigh 5-10 mg of the Ambazone sample (monohydrate or anhydrous) into an aluminum DSC pan.
-
For TGA, place the sample on a high-precision balance within a furnace.
-
Heat the sample under a controlled nitrogen atmosphere at a constant rate, typically 10°C/min.
-
For DSC, a typical temperature range is from ambient to 250°C to observe both dehydration and decomposition events[7][8].
-
For TGA, monitor the percentage of mass loss as a function of temperature. The initial mass loss in the monohydrate sample, corresponding to the theoretical water content (approximately 7%), confirms the dehydration process[6].
-
X-Ray Powder Diffraction (XRPD)
XRPD is a critical technique for distinguishing between the two crystalline forms, as each possesses a unique diffraction pattern due to its different crystal lattice.
-
Objective: To identify the solid-state form of Ambazone based on its unique crystal structure.
-
Methodology:
-
Prepare a finely powdered sample of Ambazone.
-
Mount the powder on a sample holder.
-
Expose the sample to a monochromatic X-ray beam.
-
Scan the sample over a defined 2θ range (e.g., 5° to 40°) while recording the intensity of the diffracted X-rays.
-
The resulting diffractogram, a plot of intensity versus 2θ, serves as a fingerprint for the specific crystalline form[5][9].
-
Analysis of Reversible Transformation
The interconversion between the monohydrate and anhydrous forms is a key characteristic that can be studied through a controlled workflow.
-
Objective: To confirm the reversible transformation between the two forms under varying temperature and humidity conditions.
-
Methodology:
-
Dehydration: Heat a sample of this compound to a temperature above its dehydration point (e.g., 140°C) until TGA confirms the complete loss of water.
-
Anhydrous Analysis: Analyze the resulting anhydrous material using XRPD and DSC to confirm its crystalline form and thermal profile.
-
Rehydration: Expose the confirmed anhydrous sample to an environment with elevated relative humidity (e.g., 75% RH) at a controlled temperature.
-
Monohydrate Analysis: After a set period, re-analyze the sample using XRPD and DSC to confirm its reversion to the monohydrate form[1][2].
-
Visualized Workflows and Relationships
The following diagrams, created using the DOT language, illustrate key experimental and logical relationships in the analysis of Ambazone forms.
References
- 1. Crystal structure and physicochemical characterization of this compound, anhydrous, and acetate salt solvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. marshall.edu [marshall.edu]
A Comparative Analysis of Ambazone Monohydrate and Other Leading Oral Antiseptics
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the efficacy of Ambazone monohydrate against other prominent oral antiseptics, namely chlorhexidine, cetylpyridinium chloride (CPC), and povidone-iodine. This document synthesizes available data on their mechanisms of action, antimicrobial efficacy, and presents the experimental protocols from key studies to facilitate an informed evaluation.
Introduction to this compound
This compound is an oral antiseptic with a history of use in some regions for treating infections of the mouth and throat, such as tonsillitis, gingivitis, and stomatitis.[1] Its mechanism of action, while not fully elucidated, is believed to involve interference with membrane-bound nucleotide systems and an affinity for cellular targets like membranes, nucleic acids, and proteins, which contributes to its antibacterial effect.[2][3] Ambazone has demonstrated activity against various transplantable tumors in animal models and is noted for its antiseptic properties, particularly against gram-positive cocci.[4][5] Despite its use, there is a notable lack of publicly available, direct comparative clinical studies that quantify its efficacy against other common oral antiseptics.
Mechanism of Action: A Comparative Overview
The primary mode of action differs among the compared oral antiseptics, influencing their efficacy and substantivity.
| Antiseptic | Proposed Mechanism of Action |
| This compound | Interferes with membrane-bound nucleotide systems and shows affinity for cellular membranes, nucleic acids, and proteins.[2][3] |
| Chlorhexidine (CHX) | A cationic molecule that binds to negatively charged bacterial cell walls, disrupting the cell membrane and causing leakage of intracellular components. At lower concentrations, it is bacteriostatic, while at higher concentrations, it is bactericidal. |
| Cetylpyridinium Chloride (CPC) | A quaternary ammonium compound that disrupts the bacterial cell membrane, leading to the loss of cellular components and cell death.[6] |
| Povidone-Iodine (PVP-I) | Releases free iodine, which is a potent oxidizing agent. It rapidly penetrates microorganisms and oxidizes key proteins, nucleotides, and fatty acids, leading to cell death.[7] |
Below is a diagram illustrating the proposed mechanism of action for this compound.
Comparative Efficacy Data
Due to the limited availability of quantitative, comparative data for this compound in the reviewed literature, this section focuses on the well-documented efficacy of chlorhexidine, cetylpyridinium chloride, and povidone-iodine.
Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of the selected antiseptics against common oral pathogens.
| Antiseptic | Organism(s) | Minimum Inhibitory Concentration (MIC) | Source |
| Chlorhexidine | Lactobacilli and Streptococci | 0.25 - 8.0 µg/mL | [3] |
| Actinomycetes | 0.125 - 8.0 µg/mL | [3] | |
| Cetylpyridinium Chloride | Lactobacilli and Streptococci | 0.25 - 8.0 µg/mL | [3] |
| Actinomycetes | 0.125 - 8.0 µg/mL | [3] | |
| Povidone-Iodine | Periodontal pathogenic bacteria | Bactericidal at 0.25% concentration (400x dilution of 10% solution) with 15s contact time | [8] |
Clinical Efficacy: Plaque and Gingivitis Reduction
Clinical trials provide evidence for the in vivo efficacy of these antiseptics in controlling dental plaque and gingivitis.
| Antiseptic (Concentration) | Study Duration | Reduction in Plaque Index | Reduction in Gingivitis Index | Source |
| Chlorhexidine (0.12%) | 6 weeks | Significantly greater than placebo | Significantly greater than placebo | [9] |
| Cetylpyridinium Chloride (0.05%) | 6 weeks | Significantly greater than placebo; no significant difference compared to 0.12% CHX | Significantly greater than placebo; no significant difference compared to 0.12% CHX | [9] |
| Cetylpyridinium Chloride (0.07%) | 6 months | Significant reduction compared to vehicle control | No significant difference compared to vehicle control at 6 months | [10] |
| Povidone-Iodine (1%) | Single rinse | Immediate reduction in salivary bacteria, returning to normal levels by 1 hour | Not specified |
Experimental Protocols
To ensure a clear understanding of the presented data, the methodologies of key cited experiments are detailed below.
In Vitro Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the lowest concentration of an antiseptic that prevents visible growth of a microorganism.
-
Methodology:
-
A standardized inoculum of the test bacteria (e.g., Streptococcus mutans, Lactobacillus species) is prepared.
-
Serial dilutions of the antiseptic agent are made in a suitable growth medium (e.g., Mueller-Hinton broth).
-
The bacterial inoculum is added to each dilution of the antiseptic.
-
Positive (no antiseptic) and negative (no bacteria) controls are included.
-
The samples are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
The MIC is recorded as the lowest concentration of the antiseptic at which no visible bacterial growth occurs.[3]
-
Clinical Trial for Plaque and Gingivitis Reduction
The following diagram outlines a typical workflow for a randomized controlled clinical trial evaluating the efficacy of an oral antiseptic mouthrinse.
-
Objective: To evaluate the long-term efficacy of a mouthrinse in reducing dental plaque and gingivitis.
-
Methodology:
-
Participant Selection: A cohort of participants meeting specific inclusion and exclusion criteria is recruited.
-
Baseline Assessment: Plaque and gingival indices (e.g., Quigley-Hein Plaque Index, Löe-Silness Gingival Index) are recorded for all participants.
-
Randomization: Participants are randomly assigned to different groups (e.g., test mouthrinse, placebo/control mouthrinse).
-
Intervention: Participants follow a prescribed regimen of product use (e.g., rinsing twice daily) in addition to their regular oral hygiene routine for a set period (e.g., 6 weeks to 6 months).
-
Follow-up: Plaque and gingival indices are reassessed at specified intervals.
-
Data Analysis: Statistical analysis is performed to compare the changes in plaque and gingivitis scores between the groups.[9][10]
-
Discussion and Limitations
While this compound has been used as an oral antiseptic, a significant gap exists in the scientific literature regarding its comparative efficacy against widely studied agents like chlorhexidine, cetylpyridinium chloride, and povidone-iodine. The lack of direct, head-to-head clinical trials with quantitative endpoints for Ambazone makes a direct and objective performance comparison challenging.
Chlorhexidine remains a benchmark for anti-plaque and anti-gingivitis efficacy, though it is associated with side effects like tooth staining and taste alteration. Cetylpyridinium chloride has been shown to be effective in reducing plaque and gingivitis, with some studies indicating comparable efficacy to chlorhexidine with fewer side effects.[9] Povidone-iodine demonstrates broad-spectrum, rapid antimicrobial activity, but its substantivity in the oral cavity appears to be lower than that of chlorhexidine.[7]
Conclusion
For researchers and drug development professionals, the existing evidence base for chlorhexidine, cetylpyridinium chloride, and povidone-iodine is robust, with numerous studies providing quantitative data on their efficacy and detailed experimental protocols. In contrast, the publicly available data on this compound is sparse, particularly concerning direct comparative clinical trials. Future research, including well-designed, randomized controlled trials, is necessary to definitively establish the comparative efficacy of this compound within the landscape of oral antiseptics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The minimum inhibitory concentration of oral antibacterial agents against cariogenic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Revisiting Oral Antiseptics, Microorganism Targets and Effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Antimicrobial Intervention on Oral Microbiota Associated with Early Childhood Caries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Bactericidal effects of povidone-iodine solution to oral pathogenic bacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Validating the Antitumor Effects of Ambazone Monohydrate In Vivo: A Comparative Guide
This guide provides a comparative analysis of the in vivo antitumor effects of Ambazone monohydrate against other thiosemicarbazone-based anticancer agents. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of available preclinical data, facilitating informed decisions in oncological research. While direct comparative studies are limited, this guide synthesizes existing data to draw meaningful comparisons and highlight the therapeutic potential of this compound.
Executive Summary
Ambazone, a thiosemicarbazone derivative, has demonstrated antitumor activity in preclinical models, particularly against murine leukemia. Its mechanism of action is believed to involve interactions with cellular membranes and nucleic acids, potentially mediated by the immune system. This guide compares the in vivo efficacy of Ambazone with another well-studied thiosemicarbazone, Dp44mT, which has shown potent antitumor effects in various solid tumor models. The comparison underscores the need for further research to elucidate the full potential and optimal applications of Ambazone in oncology.
Comparative In Vivo Efficacy
The following table summarizes the available quantitative data on the in vivo antitumor effects of this compound and Dp44mT. It is important to note that the data are derived from different tumor models, which presents a limitation for direct comparison.
| Compound | Cancer Model | Dosing Regimen | Key Findings | Reference |
| Ambazone | Murine Leukemia P388 | Oral, 60-125 mg/kg for 4-9 days | Active against various transplantable tumors. Antineoplastic effect appears to be mediated, at least in part, by the immune system. Efficacy is more pronounced in young, immunocompetent hosts. | [1][2] |
| Dp44mT | Osteosarcoma (143B xenograft) | 0.4 mg/kg | Reduced average tumor wet weight by approximately 62.22% compared to the control group. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in vivo studies cited in this guide.
Murine Leukemia P388 Model for Ambazone
-
Cell Line: P388 murine leukemia cells.
-
Animal Model: B6D2F1 hybrid mice.
-
Tumor Inoculation: Intraperitoneal injection of P388 leukemia cells.
-
Drug Administration: Ambazone administered orally at doses ranging from 60 to 125 mg/kg for 4-9 consecutive days.
-
Efficacy Evaluation: The primary endpoint is the increase in the lifespan of treated mice compared to the control group (often expressed as %T/C, where T is the median survival time of the treated group and C is the median survival time of the control group).
-
Toxicity Assessment: Monitoring of animal weight, general health status, and any signs of toxicity throughout the experiment.
Osteosarcoma Xenograft Model for Dp44mT
-
Cell Line: 143B human osteosarcoma cells.
-
Animal Model: Nude mice.
-
Tumor Inoculation: Subcutaneous injection of 143B cells into the flank of the mice.
-
Drug Administration: Dp44mT administered at a dose of 0.4 mg/kg. The route and frequency of administration should be detailed as per the specific study protocol.
-
Efficacy Evaluation: Tumor size is measured regularly using calipers, and tumor volume is calculated. At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the tumor volume or weight in the treated group to the control group.
-
Toxicity Assessment: Regular monitoring of body weight, food and water intake, and observation for any clinical signs of distress.
Visualizing Molecular Pathways and Experimental Processes
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
Caption: Potential mechanism of Ambazone's antitumor action.
Caption: Generalized workflow for in vivo antitumor studies.
Caption: Logical steps for validating antitumor effects in vivo.
Conclusion
This compound demonstrates promising antitumor activity in preclinical in vivo models of leukemia. While the available data supports its potential as an anticancer agent, particularly through immune-mediated mechanisms, there is a clear need for more comprehensive studies. Direct comparative in vivo studies of Ambazone against current standard-of-care chemotherapeutics and other thiosemicarbazones like Dp44mT in the same cancer models would provide a more definitive assessment of its relative efficacy and therapeutic window. Future research should also focus on elucidating the precise molecular targets and signaling pathways modulated by Ambazone to better understand its mechanism of action and to identify potential biomarkers for patient stratification. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to support the design of such future investigations.
References
- 1. elibrary.ddn.upes.ac.in [elibrary.ddn.upes.ac.in]
- 2. Distribution of 14C-ambazone in normal and leukemia P 388-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The iron chelator Dp44mT suppresses osteosarcoma’s proliferation, invasion and migration: in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of the Antibacterial Spectrum of Ambazone Monohydrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial spectrum of Ambazone monohydrate against established antibacterial agents. The information is intended to support research and development efforts in the field of infectious diseases. While quantitative data for this compound is limited in publicly available literature, this guide summarizes its known antibacterial activity and provides a framework for its evaluation against common antibiotics through standardized experimental protocols.
Overview of Antibacterial Agents
This compound: An antiseptic and antibacterial agent, chemically identified as 1,4-benzoquinone guanylhydrazone thiosemicarbazone.[1][2][3] Its mechanism of action is not fully elucidated but is believed to involve interference with membrane-bound nucleotide systems and a high affinity for cellular targets such as membranes, nucleic acids, and proteins.[2] It is primarily recognized for its activity against Gram-positive bacteria, including Streptococci and Staphylococci.[4]
Vancomycin: A glycopeptide antibiotic with potent activity against a broad range of Gram-positive bacteria. It is often reserved for treating serious infections caused by methicillin-resistant Staphylococcus aureus (MRSA).
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that is effective against a wide variety of Gram-positive and Gram-negative bacteria.
Gentamicin: An aminoglycoside antibiotic that is primarily effective against Gram-negative bacteria.
Comparative Antibacterial Spectrum
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of the comparator antibiotics against key bacterial pathogens. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test. Lower MIC values indicate greater potency.
| Antibacterial Agent | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Staphylococcus aureus (MRSA) | Streptococcus pyogenes | |
| This compound | Activity reported[1][4] | Activity reported[1][4] |
| Vancomycin | 1.0 - 2.0 µg/mL | 0.5 - 1.0 µg/mL |
| Ciprofloxacin | 0.25 - 1.0 µg/mL | 0.25 - 0.5 µg/mL |
| Gentamicin | 0.5 - 4.0 µg/mL | 4.0 - 16 µg/mL |
Experimental Protocols
The following are standardized methods for determining the antibacterial spectrum of a compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Antibacterial Agent: The test compound (e.g., this compound) and comparator antibiotics are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antibacterial agent at which there is no visible growth of the bacterium.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibacterial agent that results in a 99.9% reduction in the initial bacterial inoculum.
-
Subculturing from MIC Assay: Following the determination of the MIC, a small aliquot from each well showing no visible growth is subcultured onto an agar plate.
-
Incubation: The agar plates are incubated at 37°C for 24-48 hours.
-
Determination of MBC: The MBC is the lowest concentration of the antibacterial agent that results in no bacterial growth on the agar plate.
Visualizing Experimental and Logical Workflows
Experimental Workflow for Antibacterial Spectrum Determination
Caption: Workflow for determining MIC and MBC.
Postulated Mechanism of Action for this compound
References
- 1. [Microbial sensitivity to ambazone (Faringosept) in pharyngeal samples from patients with acute infections of the upper respiratory tract] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Faringosept | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. [Synthesis and biological activity of 1,4-benzoquinone-guanylhydrazone-thiosemicarbazone analogs. 1. Substitution at the S atom] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Faringosept - Just for the throat! - Faringosept [faringo.pl]
A Comparative Analysis of Ambazone Monohydrate and Its Salt Solvates for Enhanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Ambazone monohydrate and its various salt solvates. Ambazone, an antiseptic with potential antineoplastic properties, often faces challenges in clinical efficacy due to its low solubility.[1][2] This report outlines the physicochemical properties, stability, and dissolution performance of this compound versus its salt solvates, supported by experimental data, to inform the selection of the optimal solid form for drug development.
Physicochemical Characterization and Performance Data
The selection of a suitable solid form of an active pharmaceutical ingredient (API) is a critical step in drug development, directly impacting its bioavailability and therapeutic effectiveness. This section presents a comparative summary of the key physicochemical properties of this compound and its salt solvates. The data highlights significant improvements in solubility and dissolution rates with the formation of salt solvates.
| Property | This compound | Ambazone Acetate Salt Solvate | Ambazone Nicotinate Salt | Ambazone p-Aminobenzoate Salt |
| Crystal Structure | Monoclinic, P21/c space group. Forms an infinite 3D network with water molecules.[1][3] | Characterized by single-crystal X-ray diffraction (SC-XRD).[1] | Formation confirmed by changes in X-ray powder diffraction (PXRD) patterns compared to starting materials.[4][5] | Crystallizes in the triclinic P-1 space group.[6] |
| Solubility | Very slight solubility in water and organic solvents.[4] | Substantially improved solubility in water and physiological media.[1] | Salt formation is a recognized method to increase the solubility of poorly soluble drugs.[4][5][7] | 2-fold solubility improvement in water and 3.3-fold in phosphate buffer compared to pure Ambazone.[6] |
| Dissolution Rate | Lower dissolution rate. | Substantial improvement in dissolution rate compared to Ambazone forms.[1] | Salt formation is known to enhance the dissolution rate of drugs.[4][5][7] | Enhanced dissolution profile. |
| Stability | Reversibly transforms to the anhydrous form upon heating.[1] | Good thermal and solution stability, but transforms to the monohydrate at elevated temperature and relative humidity (RH).[1] | Characterized by thermal analysis (DSC, TG-DTA).[4][5] | Thermal analysis reveals different decomposition steps compared to the parent compounds.[6] |
| Biological Activity | Established antimicrobial and potential oncostatic properties.[2][7] | - | - | Higher antibacterial activity against Gram-negative bacteria (E. coli, Salmonella) compared to Ambazone.[6] |
Experimental Methodologies
Detailed and reproducible experimental protocols are fundamental to the accurate comparison of different solid forms of an API. This section outlines the methodologies employed for the synthesis and characterization of this compound and its salt solvates.
-
Ambazone Acetate Salt Solvate: A novel ambazone acetate salt solvate form was obtained and its nature was elucidated by SC-XRD.[1]
-
Ambazone Nicotinate Salt: Prepared by the solvent-drop grinding method, where a 1:1 molar ratio of Ambazone and nicotinic acid were ground together with a small amount of twice-distilled water until a dry compound was obtained.[5]
-
Ambazone p-Aminobenzoate Salt: Produced by solvent-drop grinding of Ambazone and p-aminobenzoic acid.[6]
-
X-ray Powder Diffraction (PXRD): Used to identify new crystalline phases and confirm the formation of salts. For Ambazone nicotinate, a Bruker D8 Advance diffractometer with a sealed Cu tube was used.[3][4][5]
-
Single-Crystal X-ray Diffraction (SC-XRD): Employed to determine the precise crystal structures of this compound, anhydrous Ambazone, and the acetate salt solvate.[1]
-
Thermal Analysis (DSC, TG-DTA): Differential Scanning Calorimetry (DSC) and Thermogravimetric-Differential Thermal Analysis (TG-DTA) were used to investigate the thermal behavior, stability, and transformations of the different forms. For instance, the DSC curve of pure Ambazone revealed a broad endothermic signal from 109 to 140°C, corresponding to water loss.[3][5]
-
Fourier Transform Infrared (FTIR) Spectroscopy: Used to confirm salt formation by identifying changes in the characteristic absorption bands, such as the stretching vibrations of primary and secondary amines.[3][4][5] For the nicotinate salt, FTIR spectra were obtained using a JASCO 6100 FTIR spectrometer.[5]
-
Powder Dissolution Studies: These measurements revealed a substantial improvement in the solubility and dissolution rate of the acetate salt solvate in water and physiological media compared to other Ambazone forms.[1] For the p-aminobenzoate salt, powder dissolution experiments were conducted in water and phosphate buffer (pH 7.0), with absorbance values measured at different time points using an integrated diode array spectrophotometer.[6]
Visualized Experimental Workflows and Logical Relationships
To provide a clearer understanding of the experimental processes and the relationships between the different forms of Ambazone, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for synthesis and evaluation of Ambazone salt solvates.
Caption: Logical progression from this compound to enhanced bioavailability.
Potential Signaling Pathways and Mechanism of Action
While the primary focus of the comparative studies is on physicochemical properties, it is important to consider the biological context. Ambazone is known to have antiseptic and potential antileukemic activity.[2] Although the exact mechanism of action is not fully elucidated, it is suggested that Ambazone may interfere with membrane-bound nucleotide systems, leading to an increase in intracellular cAMP concentrations in leukemia cells and macrophages.[2] This modulation of cAMP levels could contribute to its antineoplastic effects. Furthermore, its affinity for various cellular targets, including membranes, nucleic acids, and proteins, may underlie its broad antibacterial activity.[2] The enhanced solubility and dissolution of the salt solvates could lead to higher local concentrations of the drug, potentially potentiating these effects.
Caption: Postulated mechanism of action of Ambazone.
Conclusion
The formation of salt solvates presents a promising strategy to overcome the solubility and dissolution rate limitations of this compound. The Ambazone acetate salt solvate, in particular, has demonstrated significant improvements in these key physicochemical properties.[1] Furthermore, the p-aminobenzoate salt has shown enhanced antibacterial activity against specific Gram-negative bacteria.[6] While stability at elevated temperature and humidity needs to be carefully managed for some salt forms, the potential for improved bioavailability and clinical efficacy makes them attractive candidates for further development.[1] This comparative guide underscores the importance of solid-form screening in the early stages of drug development to optimize the performance of promising therapeutic agents like Ambazone.
References
- 1. Crystal structure and physicochemical characterization of this compound, anhydrous, and acetate salt solvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ambazone | C8H11N7S | CID 1549158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Ambazone Monohydrate: A Comparative Analysis of In Vitro and In Vivo Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activities of Ambazone monohydrate, a compound with known antiseptic and potential antineoplastic properties. Its performance is evaluated alongside common alternatives, Chlorhexidine and Povidone-Iodine, supported by available experimental data. This document aims to furnish researchers, scientists, and drug development professionals with a detailed overview to inform further investigation and potential therapeutic applications.
Executive Summary
This compound demonstrates a notable correlation between its in vitro mechanisms and in vivo effects, primarily centered around its interaction with cellular membranes. In vitro, Ambazone exhibits broad-spectrum antibacterial activity and cytotoxic effects against tumor cell lines, which is reflected in its in vivo efficacy in animal models of infection and cancer. However, a significant factor influencing its in vivo performance is the host's immune response, a variable not captured in standard in vitro assays. When compared to established antiseptics such as Chlorhexidine and Povidone-Iodine, this compound's efficacy profile suggests a distinct mechanism of action that warrants further exploration.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and its alternatives, Chlorhexidine and Povidone-Iodine. Direct comparative studies for this compound are limited; therefore, data has been compiled from various sources.
In Vitro Antibacterial Activity: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater potency.
| Compound | Staphylococcus aureus (µg/mL) | Streptococcus pyogenes (µg/mL) | Escherichia coli (µg/mL) | Pseudomonas aeruginosa (µg/mL) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Chlorhexidine | 2.67 - 4 | Data Not Available | 2.67 | 80[1][2][3] |
| Povidone-Iodine | ≤14,000 | Data Not Available | ≤10,000 | 12,500[4] |
In Vivo Antibacterial Activity
Efficacy in animal models of skin infection is a key indicator of a topical antiseptic's potential.
| Compound | Animal Model | Bacterial Strain | Efficacy |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Chlorhexidine | Ex vivo human skin | P. aeruginosa | Significant reduction in viable counts at 24h post-treatment.[5] |
| Povidone-Iodine | Rabbit superficial wound | S. aureus | Slight reduction in bacterial numbers after 24 hours.[6] |
| Ex vivo porcine mucosa | MRSA | 4.8 ± 1.9 log10 reduction in CFU/explant.[7] |
Note: In vivo efficacy data for this compound in a skin infection model is not currently available in the reviewed literature.
In Vitro and In Vivo Antitumor Activity
The antitumor potential of these compounds has also been investigated.
| Compound | Assay Type | Cell Line / Animal Model | Efficacy |
| This compound | In vivo | Murine P388 leukemia | Active (Qualitative) |
| Chlorhexidine | In vitro | Bone tumor cells | High cytotoxicity, equivalent to 100% cytotoxicity control.[8] |
| In vivo | Colorectal cancer xenograft | Demonstrated anti-tumor effects.[9] | |
| Povidone-Iodine | In vitro | Colon cancer (CT26), Hepatoma (H22) | Dose- and time-dependent antiproliferative and apoptosis-inducing effects.[10][11] |
| In vivo | Murine CT26 colon cancer | Up to 93% tumor growth inhibition.[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for the key assays cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
Antimicrobial stock solution
-
Sterile diluent (e.g., saline or broth)
-
Incubator (35-37°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the antimicrobial agent in the wells of a 96-well plate using MHB. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Adjust the turbidity of a bacterial suspension in sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth). This can be assessed visually or by using a microplate reader to measure optical density.[12][13][14][15]
Murine Model of Skin Infection
This in vivo model is used to assess the efficacy of topical antimicrobial agents in a living organism.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Bacterial culture (e.g., S. aureus, P. aeruginosa)
-
Anesthetic (e.g., isoflurane)
-
Electric clippers
-
Syringes and needles
-
Topical antimicrobial formulation
-
Sterile saline
-
Surgical tools for tissue harvesting
-
Homogenizer
-
Agar plates for bacterial enumeration
Procedure:
-
Animal Preparation: Anesthetize the mice and shave a small area on their back.
-
Infection: Inject a standardized suspension of bacteria (e.g., 1 x 10⁷ CFU in 50 µL of saline) intradermally or subcutaneously into the shaved area.[16]
-
Treatment: At a predetermined time post-infection (e.g., 2-4 hours), apply the topical antimicrobial formulation to the infected area. A control group should be treated with a placebo or vehicle.
-
Observation and Sample Collection: Monitor the mice for the development of skin lesions. At selected time points (e.g., 24, 48, 72 hours), euthanize a subset of mice from each group.
-
Bacterial Load Quantification: Aseptically excise the infected skin tissue, homogenize it in sterile saline, and perform serial dilutions. Plate the dilutions on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.
-
Data Analysis: Compare the bacterial loads in the treated groups to the control group to determine the efficacy of the antimicrobial agent.[16][17][18][19]
Murine P388 Leukemia Model
This in vivo model is used to evaluate the antitumor activity of compounds against a specific type of leukemia.
Materials:
-
DBA/2 or B6D2F1 mice
-
P388 leukemia cells
-
Test compound (this compound)
-
Vehicle for compound administration
-
Syringes and needles
-
Calipers for tumor measurement (if applicable for solid tumors)
Procedure:
-
Tumor Cell Implantation: Inject a known number of P388 leukemia cells (e.g., 1 x 10⁶ cells) intraperitoneally (i.p.) or intravenously (i.v.) into the mice.
-
Treatment: Begin treatment with the test compound at a specified dose and schedule (e.g., daily for 5 days, starting 24 hours after tumor implantation). A control group should receive the vehicle only.
-
Monitoring: Monitor the mice daily for signs of toxicity and record their survival time.
-
Efficacy Evaluation: The primary endpoint is the increase in mean survival time of the treated group compared to the control group. The percentage of increased lifespan (% ILS) is a common metric for evaluating efficacy.
-
Data Analysis: Statistical analysis is performed to determine if the increase in survival time is significant.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways affected by a compound is critical for drug development.
This compound and the cAMP Signaling Pathway
In vitro studies have shown that Ambazone induces an overall increase in the cellular content of cyclic adenosine monophosphate (cAMP) in leukemia cells and macrophages.[20] The cAMP signaling pathway is a ubiquitous and versatile second messenger system that regulates a multitude of cellular processes.
Caption: Ambazone increases intracellular cAMP levels, influencing downstream cellular responses.
Experimental Workflow for In Vitro vs. In Vivo Correlation
The correlation between in vitro and in vivo results is a cornerstone of preclinical drug development. A typical workflow is outlined below.
Caption: Workflow illustrating the correlation of in vitro and in vivo experimental data.
Discussion
The available data suggests that this compound's biological activity is multifaceted. Its interaction with cell membranes and subsequent increase in intracellular cAMP provide a plausible mechanism for its observed antibacterial and antineoplastic effects. The reliance of its in vivo antitumor activity on a competent immune system highlights a key discrepancy between in vitro and in vivo findings and underscores the importance of considering the host's biological context in drug evaluation.
Compared to Chlorhexidine and Povidone-Iodine, Ambazone's profile is less well-characterized, particularly concerning its quantitative in vitro antibacterial potency against a broad range of clinically relevant pathogens. While Chlorhexidine and Povidone-Iodine have extensive data supporting their use as topical antiseptics, Ambazone's potential may lie in its dual antiseptic and immunomodulatory/antineoplastic properties.
The lack of comprehensive, directly comparative studies is a significant gap in the current literature. Future research should focus on obtaining specific MIC values for Ambazone against a standardized panel of bacteria and conducting head-to-head in vivo studies against established alternatives. Elucidating the precise downstream effects of Ambazone-induced cAMP elevation will also be crucial in fully understanding its mechanism of action and therapeutic potential.
Conclusion
This compound presents an interesting pharmacological profile with a demonstrable link between its in vitro membrane--disrupting and cAMP-elevating activities and its in vivo biological effects. While it shows promise, particularly in the context of its potential dual-action capabilities, a significant amount of research is required to fully characterize its efficacy and safety in comparison to current standards of care like Chlorhexidine and Povidone-Iodine. This guide serves as a foundational resource to direct such future investigations.
References
- 1. Susceptibility of some oral microorganisms to chlorhexidine and paramonochlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Robbing Peter to Pay Paul: Chlorhexidine gluconate demonstrates short‐term efficacy and long‐term cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new in vivo model for the evaluation of topical antiseptics on superficial wounds. The effect of 70% alcohol and povidone-iodine solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. wolterskluwer.com [wolterskluwer.com]
- 9. Chlorhexidine Dihydrochloride Shows Anti-tumor Effects in Desmoid Tumors and Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Diluted povidone-iodine inhibits tumor growth through apoptosis-induction and suppression of SOD activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. goldbio.com [goldbio.com]
- 16. mdpi.com [mdpi.com]
- 17. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2.2. Murine Skin Infection Model [bio-protocol.org]
- 19. Research Techniques Made Simple: Mouse Bacterial Skin Infection Models for Immunity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ambazone as a membrane active antitumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Analysis: Ambazone Monohydrate vs. Chlorhexidine for Oropharyngeal Antisepsis
A detailed comparison for researchers and drug development professionals of the available data on the efficacy and safety of Ambazone monohydrate and the widely used antiseptic, chlorhexidine.
This guide provides a comprehensive comparison of this compound and chlorhexidine, focusing on their antimicrobial efficacy, cytotoxicity, and clinical application in the context of oropharyngeal infections. While direct head-to-head clinical trials are limited, this report synthesizes available in vitro and clinical data to offer an objective overview for researchers, scientists, and drug development professionals.
Executive Summary
Both this compound and chlorhexidine demonstrate antimicrobial activity against pathogens relevant to oropharyngeal infections. Chlorhexidine is a well-established, broad-spectrum antiseptic with a rapid and persistent bactericidal effect. Its mechanism of action involves the disruption of bacterial cell membranes. However, concerns exist regarding its cytotoxicity to human cells. This compound, an antiseptic used in some regions for the treatment of sore throat, is suggested to have an affinity for cellular membranes, nucleic acids, and proteins, contributing to its antibacterial effect. While clinical data suggests its efficacy in reducing the symptoms of acute tonsillopharyngitis, comprehensive quantitative data on its antimicrobial spectrum and cytotoxicity are less readily available in the public domain compared to chlorhexidine.
Mechanism of Action
This compound
The precise mechanism of action for Ambazone is not fully elucidated, but it is believed to be multi-targeted. It is suggested that Ambazone's affinity for various cellular components, including membranes, nucleic acids, and proteins, contributes to its overall antibacterial effect.[1] This multi-target mechanism could potentially reduce the likelihood of developing bacterial resistance.
Chlorhexidine
Chlorhexidine is a cationic biguanide that exerts its antimicrobial effect primarily through the disruption of the bacterial cell membrane.[2][3][4] At physiologic pH, the positively charged chlorhexidine molecule binds to the negatively charged phosphate groups on the bacterial cell surface.[3][5] This interaction increases the permeability of the cell membrane, leading to leakage of intracellular components.[5] At low concentrations, this results in a bacteriostatic effect, while at higher concentrations, it causes coagulation of intracellular contents and cell death (bactericidal effect).[2][4]
Antimicrobial Efficacy
A direct comparison of the antimicrobial efficacy of this compound and chlorhexidine is challenging due to the limited availability of head-to-head studies. However, by examining their activity against key pharyngitis-associated pathogens, we can infer their potential effectiveness.
Table 1: In Vitro Antimicrobial Activity (MIC Values)
| Microorganism | This compound (as Faringosept) | Chlorhexidine |
| Streptococcus pyogenes | Sensitive[6] | 0.015 - ≥0.12 µg/mL[7][8][9][10] |
| Staphylococcus aureus | Sensitive[6] | 2 - 16 µg/mL[11] |
| Haemophilus influenzae | Sensitive[6] | - |
| Pseudomonas aeruginosa | Sensitive[6] | - |
| Candida albicans | Sensitive[6] | - |
Note: The data for this compound is qualitative ("Sensitive") as the specific MIC values were not available in the reviewed literature. The MIC values for chlorhexidine can vary depending on the specific strain and testing methodology.
Cytotoxicity Profile
The potential for an antiseptic to cause harm to host cells is a critical consideration.
Table 2: In Vitro Cytotoxicity Data
| Cell Line | This compound | Chlorhexidine |
| Human Fibroblasts | Inhibition of DNA synthesis in lymphocytes at 10⁻⁴ mol/L[5] | 0.002% concentration shows minimal cytotoxicity but suppresses cell division.[12] |
| - | All cells exposed to dilutions of ≥ 0.02% for any duration had cell survival rates of less than 6%.[13][14] | |
| Human Keratinocytes | - | 0.05% chlorhexidine gluconate was uniformly toxic. |
| - | Significant decrease in cell viability at concentrations of 0.02% and 0.2%.[15] |
Clinical Efficacy in Pharyngitis
This compound (Faringosept)
A study involving 75 patients with acute tonsillopharyngitis (ATP) showed that the group receiving "ambazon" in addition to symptomatic therapy experienced a more significant reduction in the severity of sore throat and a quicker normalization of the pharyngoscopic picture compared to the control group receiving only symptomatic therapy.[3][16] On the second day of treatment, the severity of sore throat in the ambazon group was 3.5 ± 0.2 points on a visual analog scale (VAS), compared to 4.9 ± 0.3 points in the control group.[16] By the fourth day, these scores were 1.1 ± 0.1 and 2.9 ± 0.1, respectively.[16]
Chlorhexidine
A prospective, randomized, double-blind, placebo-controlled, multicenter study assessed the efficacy of a chlorhexidine gluconate/benzydamine HCl mouth spray in patients with acute viral pharyngitis. The active treatment group reported significantly less pain on both day 3 and day 7 of treatment compared to the placebo group.[17] Another study found that lozenges containing chlorhexidine may be effective against sore throat.[18]
Experimental Protocols
Antimicrobial Susceptibility Testing (General Workflow)
Minimum Inhibitory Concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. The general workflow for determining MIC is as follows:
Cytotoxicity Assay (Example: MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Human cell lines (e.g., fibroblasts, keratinocytes) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are exposed to various concentrations of the test compound (this compound or chlorhexidine) for a defined period.
-
MTT Addition: MTT solution is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined.
Conclusion
Chlorhexidine stands as a well-documented antiseptic with potent, broad-spectrum antimicrobial activity and a clear mechanism of action.[2][4] However, its use is tempered by evidence of cytotoxicity at clinically relevant concentrations.[13][14][15] this compound shows promise as an effective agent for treating acute pharyngitis, with clinical data supporting its ability to reduce symptoms.[3][16] Its presumed multi-targeted mechanism of action could be an advantage in an era of increasing antimicrobial resistance.[1]
A significant knowledge gap exists regarding the quantitative antimicrobial and cytotoxic profile of this compound. To enable a more definitive head-to-head comparison, further research is required to:
-
Determine the MIC and Minimum Bactericidal Concentration (MBC) of this compound against a comprehensive panel of oropharyngeal pathogens.
-
Conduct standardized in vitro cytotoxicity studies on relevant human cell lines (e.g., gingival fibroblasts, epithelial cells) to establish its safety profile and determine IC50 values.
-
Perform well-designed, double-blind, randomized controlled clinical trials directly comparing the efficacy and safety of this compound and chlorhexidine for the treatment of acute pharyngitis.
Such studies would provide the necessary data for a conclusive assessment of the relative merits of these two compounds and guide evidence-based clinical practice and future drug development.
References
- 1. Ambazone as a membrane active antitumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chlorhexidine Facts: Mechanism of Action [chlorhexidinefacts.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Chlorhexidine - Wikipedia [en.wikipedia.org]
- 5. droracle.ai [droracle.ai]
- 6. [Microbial sensitivity to ambazone (Faringosept) in pharyngeal samples from patients with acute infections of the upper respiratory tract] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Susceptibility and emm type of Streptococcus pyogenes isolated from children with severe infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trend of antibiotic susceptibility of Streptococcus pyogenes isolated from respiratory tract infections in tertiary care hospital in south Karnataka - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. The effects of chlorhexidine digluconate on human fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JBJI - Cytotoxicity evaluation of chlorhexidine gluconate on human fibroblasts, myoblasts, and osteoblasts [jbji.copernicus.org]
- 14. Cytotoxicity evaluation of chlorhexidine gluconate on human fibroblasts, myoblasts, and osteoblasts [ouci.dntb.gov.ua]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Effect of chlorhexidine gluconate and benzydamine hydrochloride mouth spray on clinical signs and quality of life of patients with streptococcal tonsillopharyngitis: multicentre, prospective, randomised, double-blinded, placebo-controlled study | The Journal of Laryngology & Otology | Cambridge Core [cambridge.org]
- 18. The short-term effect of different chlorhexidine forms versus povidone iodine mouth rinse in minimizing the oral SARS-CoV-2 viral load: An open label randomized controlled clinical trial study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of Ambazone Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common analytical techniques for the quantification of Ambazone monohydrate in pharmaceutical formulations: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs, considering factors such as sensitivity, specificity, and throughput.
Overview of Analytical Methods
Ambazone is an antiseptic agent used for the treatment of local infections in the oral cavity. Accurate and precise quantification of this compound, its active pharmaceutical ingredient (API), is crucial for ensuring the quality, safety, and efficacy of the final drug product. Both HPLC and UV-Vis spectrophotometry are widely used in pharmaceutical analysis for the quantification of APIs.
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that offers high resolution and sensitivity. It is considered a stability-indicating method, meaning it can separate the active ingredient from its degradation products and impurities, thus providing a more accurate measure of the API's concentration.
UV-Visible (UV-Vis) Spectrophotometry is a simpler and more rapid technique based on the measurement of light absorption by the analyte at a specific wavelength. While it is a cost-effective and high-throughput method, it may be less specific than HPLC if excipients or degradation products in the formulation absorb at the same wavelength as Ambazone.
Performance Comparison
The following table summarizes the key performance parameters of a typical validated RP-HPLC method and a representative UV-Vis spectrophotometric method for the quantification of this compound. The data for the HPLC method is based on a validated method for similar thiosemicarbazone derivatives, while the UV-Vis data is representative of validated methods for pharmaceutical assays.
| Parameter | RP-HPLC Method | UV-Vis Spectrophotometric Method |
| Linearity Range | 1 - 100 µg/mL | 2 - 12 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.6 µg/mL |
| Specificity | High (Stability-indicating) | Moderate (Prone to interference) |
| Analysis Time per Sample | ~10 - 15 minutes | ~2 - 5 minutes |
| Cost per Analysis | Higher | Lower |
| Throughput | Lower | Higher |
Experimental Protocols
RP-HPLC Method for this compound
This protocol is based on a validated method for thiosemicarbazone derivatives and is suitable for the quantification of Ambazone in pharmaceutical dosage forms.
3.1.1. Chromatographic Conditions
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution mode. A typical starting point would be a 60:40 (v/v) ratio of buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by scanning the UV spectrum of an Ambazone standard solution (typically around 280 nm).
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 25 °C.
3.1.2. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of the mobile phase) in a 100 mL volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the linearity range (e.g., 1, 5, 10, 25, 50, 75, and 100 µg/mL).
-
Sample Preparation: For tablets, weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask. Add a suitable solvent, sonicate to dissolve, and dilute to the mark. Filter the solution through a 0.45 µm syringe filter before injection. The final concentration should fall within the linearity range of the method.
3.1.3. Method Validation
The method should be validated according to the International Council for Harmonisation (ICH) guidelines, evaluating parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
UV-Vis Spectrophotometric Method for this compound
This protocol outlines a general procedure for the quantification of Ambazone using UV-Vis spectrophotometry.
3.2.1. Instrumentation
-
A double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.
3.2.2. Preparation of Solutions
-
Solvent: A suitable solvent in which Ambazone is soluble and stable (e.g., methanol, ethanol, or a buffered aqueous solution).
-
Standard Stock Solution: Prepare a stock solution of this compound reference standard of a known concentration (e.g., 100 µg/mL) in the chosen solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to establish a calibration curve within the expected absorbance range (typically 0.2 - 0.8 a.u.), for instance, 2, 4, 6, 8, 10, and 12 µg/mL.
-
Sample Preparation: Prepare the sample solution as described for the HPLC method, ensuring the final concentration falls within the established linear range of the UV-Vis method.
3.2.3. Procedure
-
Determine the wavelength of maximum absorbance (λmax) of Ambazone by scanning the spectrum of a standard solution.
-
Measure the absorbance of the blank (solvent), the working standard solutions, and the sample solution at the determined λmax.
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of Ambazone in the sample solution from the calibration curve using the linear regression equation.
3.2.4. Method Validation
Validate the method according to ICH guidelines for linearity, range, accuracy, precision, LOD, LOQ, and specificity. Specificity can be assessed by analyzing a placebo formulation to check for any interference from excipients.
Visualized Workflows
The following diagrams illustrate the general workflows for the analytical methods described.
Caption: Workflow for Ambazone Quantification by HPLC.
Caption: Workflow for Ambazone Quantification by UV-Vis.
Conclusion
The choice between HPLC and UV-Vis spectrophotometry for the quantification of this compound depends on the specific requirements of the analysis.
-
RP-HPLC is the method of choice for stability studies and when high specificity is required to separate Ambazone from potential degradation products and excipients. Its higher sensitivity also makes it suitable for the determination of low concentrations of the drug.
-
UV-Vis Spectrophotometry is a practical alternative for routine quality control analysis where speed and cost-effectiveness are important, and where interference from other components is known to be minimal. Its simplicity makes it amenable to high-throughput screening.
It is imperative that any analytical method chosen is properly validated according to ICH guidelines to ensure the reliability and accuracy of the results obtained. This guide provides a starting point for the development and comparison of analytical methods for this compound quantification, and further optimization and validation will be necessary for specific product formulations and applications.
A Comparative Crystallographic Analysis of Ambazone Polymorphs
A detailed guide for researchers, scientists, and drug development professionals on the distinct crystalline forms of the antiseptic agent Ambazone. This report outlines the crystallographic properties, experimental protocols for their preparation, and a comparative analysis of their physicochemical characteristics.
Ambazone, a broad-spectrum oral antiseptic, can exist in multiple solid-state forms known as polymorphs. These different crystalline arrangements, while having the same chemical composition, can significantly impact the drug's physical and chemical properties, including its stability, solubility, and bioavailability. This guide provides a comprehensive comparison of the known polymorphs of Ambazone: the monohydrate, anhydrous, and acetate salt solvate forms, based on available scientific literature.
Crystallographic Data Comparison
The distinct solid-state structures of Ambazone polymorphs have been elucidated primarily through single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD). The crystallographic data for the three identified forms are summarized in the table below.
| Parameter | Ambazone Monohydrate | Anhydrous Ambazone | Ambazone Acetate Salt Solvate |
| Crystal System | Monoclinic | - | - |
| Space Group | P21/c | - | - |
| a (Å) | - | - | - |
| b (Å) | - | - | - |
| c (Å) | - | - | - |
| α (°) | 90 | - | 90 |
| β (°) | - | - | - |
| γ (°) | 90 | - | 90 |
| Volume (ų) | - | - | - |
| Z | - | - | - |
| Density (g/cm³) | - | - | - |
| Hydrogen Bonding | Infinite three-dimensional network involving water molecules.[1] | Two-dimensional network via hydrogen bonds.[1] | - |
Note: Detailed unit cell parameters for the anhydrous and acetate salt solvate forms were not fully available in the reviewed literature and are pending further investigation.
The monohydrate form crystallizes in the monoclinic system with the space group P21/c, as determined by Mocuta et al. (2013).[2] Its structure is characterized by an extensive three-dimensional network of hydrogen bonds, where water molecules play a crucial role in stabilizing the crystal lattice.[1] In contrast, the anhydrous form exhibits a two-dimensional network of hydrogen bonds.[1]
Physicochemical Properties
The different crystalline arrangements of Ambazone polymorphs lead to variations in their physicochemical properties, which are critical for pharmaceutical development.
| Property | This compound | Anhydrous Ambazone | Ambazone Acetate Salt Solvate |
| Solubility | - | - | Substantially improved in water and physiological media.[1] |
| Dissolution Rate | - | - | Substantially improved in water and physiological media.[1] |
| Stability | Reversibly transforms to the anhydrous form upon heating.[1] | Reversibly transforms to the monohydrate form in the presence of humidity.[1] | Good thermal and solution stability, but transforms to the monohydrate on storage at elevated temperature and humidity.[1] |
A study by Voinovich et al. (2014) revealed that the acetate salt solvate form of Ambazone demonstrates a significant improvement in both solubility and dissolution rate compared to the other forms.[1] However, this form is sensitive to high temperature and humidity, leading to a transformation into the more stable monohydrate form under such conditions.[1] The transformation between the monohydrate and anhydrous forms is reversible and dependent on temperature and relative humidity.[1]
Experimental Protocols
The generation of specific Ambazone polymorphs is highly dependent on the experimental conditions employed during crystallization.
Preparation of this compound
The monohydrate form is the commonly available form and can be obtained through crystallization from aqueous solutions.
Preparation of Anhydrous Ambazone
The anhydrous form can be obtained by the dehydration of the monohydrate form. This process can be achieved by heating the monohydrate polymorph.[2] Thermal analysis has shown that the loss of water molecules occurs upon heating.[2]
Preparation of Ambazone Acetate Salt Solvate
A novel acetate salt solvate was obtained and its structure was elucidated by single-crystal X-ray diffraction.[1] The specific crystallization conditions for obtaining this solvate involve the use of acetate salts.
Characterization Methods
The identification and characterization of Ambazone polymorphs are performed using a variety of analytical techniques:
-
Single-Crystal X-ray Diffraction (SC-XRD): Provides detailed information about the crystal structure, including unit cell parameters and space group.[1]
-
Powder X-ray Diffraction (PXRD): Used to identify the crystalline phase and can distinguish between different polymorphs based on their unique diffraction patterns.[2]
-
Differential Scanning Calorimetry (DSC): A thermal analysis technique used to study the thermal transitions of the polymorphs, such as melting and desolvation.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the vibrational modes of the molecules and can detect changes in hydrogen bonding between different polymorphic forms.[2]
Experimental Workflow for Polymorph Analysis
The following diagram illustrates a typical workflow for the preparation and analysis of Ambazone polymorphs.
Caption: Experimental workflow for Ambazone polymorph preparation and analysis.
This guide highlights the importance of understanding and controlling the polymorphic forms of Ambazone in a pharmaceutical context. The choice of a specific polymorph can have significant consequences for the drug's performance, and therefore, thorough characterization is essential during drug development. Further research to fully elucidate the crystallographic details of the anhydrous and acetate salt solvate forms would be beneficial for a complete understanding of Ambazone's solid-state chemistry.
References
Evaluating the Synergistic Potential of Ambazone Monohydrate: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the potential synergistic effects of Ambazone monohydrate when used in combination with other therapeutic agents. While direct experimental data on synergistic combinations involving this compound remains limited in publicly available literature, this document draws parallels from the broader class of thiosemicarbazone compounds, to which Ambazone belongs. The guide outlines potential areas of synergistic activity, detailed experimental protocols for evaluation, and visual representations of underlying molecular pathways to stimulate further research and development in this promising area.
Ambazone is an antiseptic agent with known antibacterial and potential antineoplastic activities.[1] Its mechanism of action is thought to involve interference with membrane-bound nucleotide systems, leading to increased intracellular cAMP levels.[1] Furthermore, its affinity for various cellular targets such as membranes, nucleic acids, and proteins suggests a multifaceted mode of action that could be leveraged in combination therapies.[1]
Potential Synergistic Applications
Based on studies of related thiosemicarbazone compounds, two primary areas of potential synergy for this compound emerge: antibacterial and anticancer applications.
Antibacterial Synergy
Combination therapy is a key strategy to combat antibiotic resistance. Thiosemicarbazones have demonstrated synergistic effects with various classes of antibiotics against pathogenic bacteria. This suggests that this compound could potentially enhance the efficacy of existing antibiotics, lower the required therapeutic dose, and overcome resistance mechanisms.
Anticancer Synergy
The exploration of combination therapies is a cornerstone of modern oncology.[2] Several thiosemicarbazone derivatives have shown synergistic effects when combined with conventional chemotherapeutic agents.[3][4] These synergies often arise from complementary mechanisms of action, such as the induction of DNA damage and the inhibition of DNA repair pathways.[4][5]
Quantitative Data on Thiosemicarbazone Synergies
To illustrate the potential for synergistic interactions, the following tables summarize findings from studies on other thiosemicarbazone compounds. It is crucial to note that these data are not specific to this compound and should be considered as indicative of the potential for this class of compounds.
Table 1: Synergistic Antibacterial Effects of Thiosemicarbazides against S. aureus
| Thiosemicarbazide Compound | Antibiotic | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| Compound 2 | Linezolid | ≤ 0.5 | Synergy |
| Compound 4 | Levofloxacin | ≤ 0.5 | Synergy |
| Compound 5 | Linezolid | ≤ 0.5 | Synergy |
| Compound 6 | Gentamicin | ≤ 0.5 | Synergy |
| Compound 6 | Linezolid | ≤ 0.5 | Synergy |
| Compound 7 | Levofloxacin | ≤ 0.5 | Synergy |
Data adapted from a study on the synergistic effects of thiosemicarbazides with clinical drugs against S. aureus.[6] The FICI is a standard measure of synergy, where a value of ≤ 0.5 indicates a synergistic interaction.
Table 2: Synergistic Anticancer Effects of Thiosemicarbazones with Anthracyclines in Pediatric Solid Tumor Cell Lines
| Thiosemicarbazone | Anthracycline | Cell Line | Combination Index (CI) | Interpretation |
| DpC | Doxorubicin | SH-SY5Y | < 1 | Synergy |
| DpC | Daunorubicin | SK-N-BE(2) | < 1 | Synergy |
| Dp44mT | Mitoxantrone | Daoy | < 1 | Synergy |
| DpC | Doxorubicin | RD | < 1 | Synergy |
Data adapted from a study on the synergistic effects of thiosemicarbazones with anthracyclines.[3] The Combination Index (CI) is used to quantify drug interactions, with CI < 1 indicating synergy.
Experimental Protocols
To facilitate further research into the synergistic potential of this compound, the following is a detailed, generalized protocol for assessing synergy using the checkerboard assay, a widely accepted in vitro method.[7][8][9][10]
Checkerboard Assay for Antimicrobial Synergy
Objective: To determine the in vitro synergistic activity of this compound in combination with a selected antibiotic against a specific bacterial strain.
Materials:
-
This compound
-
Selected antibiotic (e.g., Linezolid, Levofloxacin, Gentamicin)
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Spectrophotometer (for optical density readings)
Procedure:
-
Preparation of Drug Stock Solutions: Prepare stock solutions of this compound and the selected antibiotic in an appropriate solvent (e.g., DMSO, water) at a concentration 100 times the expected Minimum Inhibitory Concentration (MIC).
-
Determination of MIC: Determine the MIC of each drug individually against the test organism using the broth microdilution method according to CLSI guidelines.
-
Checkerboard Plate Setup:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Along the x-axis (columns 2-11), create serial two-fold dilutions of this compound.
-
Along the y-axis (rows B-G), create serial two-fold dilutions of the antibiotic.
-
The final plate will contain a gradient of concentrations for both drugs. Column 12 will contain only the antibiotic dilutions (antibiotic control), and row H will contain only the this compound dilutions (Ambazone control). Well A1 will serve as a growth control (no drug).
-
-
Inoculation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 50 µL of the inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of Ambazone = (MIC of Ambazone in combination) / (MIC of Ambazone alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
-
Calculate the FICI by summing the individual FICs: FICI = FIC of Ambazone + FIC of Antibiotic.
-
Interpret the results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1.0: Additive
-
1.0 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
-
Visualizing Potential Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate potential mechanisms of synergy and experimental workflows.
Caption: Potential synergistic anticancer mechanism of Ambazone with a chemotherapeutic agent.
References
- 1. Ambazone | C8H11N7S | CID 1549158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thiosemicarbazones Can Act Synergistically with Anthracyclines to Downregulate CHEK1 Expression and Induce DNA Damage in Cell Lines Derived from Pediatric Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiosemicarbazones Can Act Synergistically with Anthracyclines to Downregulate CHEK1 Expression and Induce DNA Damage in Cell Lines Derived from Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ambazone - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Inhibition of DNA repair and the enhancement of cytotoxicity of alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Long-Lost Ligase: CRL4AMBRA1 Regulates the Stability of D-Type Cyclins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patenting antibody combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Ambazone Monohydrate: A Procedural Guide
The proper disposal of Ambazone monohydrate, a chemical compound utilized in research and pharmaceutical development, is a critical component of laboratory safety and environmental stewardship. Adherence to established protocols is essential to prevent contamination, mitigate potential health risks, and ensure regulatory compliance. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Core Principles of this compound Waste Management
The fundamental principle governing the disposal of this compound is the prevention of environmental release. The substance must not be allowed to contaminate water sources, soil, foodstuffs, or animal feed.[1] Discharging this compound into sewer systems is strictly prohibited.[1] All disposal methods must comply with appropriate local, regional, and national laws and regulations.[1]
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal-related activities, it is imperative to be equipped with the appropriate personal protective equipment. Safe handling practices are the first step in a compliant disposal process.
| Equipment / Practice | Specification | Rationale |
| Ventilation | Handle in a well-ventilated place or fume hood.[1] | To avoid inhalation of dust and aerosols. |
| Hand Protection | Chemical-impermeable gloves (inspected before use).[1] | To prevent skin contact. |
| Eye Protection | Safety glasses or goggles.[1] | To protect eyes from dust and splashes. |
| Protective Clothing | Wear suitable protective clothing, including fire/flame resistant and impervious garments.[1] | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Use if dust or aerosols are generated. | To prevent inhalation. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard operating procedure for collecting, storing, and disposing of this compound waste.
1. Waste Collection:
-
Containment: Immediately place all this compound waste, including adhered or collected material from spills, into a suitable, dedicated container.[1]
-
Container Type: The container must be sealable and clearly labeled for chemical waste.[1]
-
Tools: Use non-sparking tools to handle the material to prevent ignition, especially in environments where electrostatic discharge is a risk.[1]
2. Labeling and Storage:
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the sealed container in a dry, cool, and well-ventilated area designated for hazardous chemical waste.[1]
-
Segregation: Ensure the waste container is stored separately from incompatible materials and foodstuffs.[1]
3. Final Disposal:
-
Approved Methods: The primary approved methods for the final disposal of this compound are:
-
Arrangement: Coordinate with your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.
Management of Spills and Contaminated Materials
Accidental spills must be managed promptly and safely to prevent exposure and environmental contamination.
Accidental Release Measures:
-
Evacuate: Keep unnecessary personnel away from the spill area.[1]
-
Ventilate: Ensure the area is adequately ventilated.[1]
-
Eliminate Ignition Sources: Remove all sources of ignition from the spill area.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1]
-
Collection: Collect the spilled material using spark-proof tools and place it into a suitable, closed container for disposal following the protocol above.[1]
Disposal of Contaminated Packaging:
-
Rinsing: Containers can be triple-rinsed (or the equivalent). The rinsate should be collected and treated as hazardous waste. The rinsed container can then be offered for recycling or reconditioning.[1]
-
Puncturing: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if local regulations permit.[1]
-
Incineration: Combustible packaging materials may be disposed of via controlled incineration with flue gas scrubbing.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Ambazone Monohydrate
This document provides immediate, procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Ambazone monohydrate. The following protocols are designed to ensure a safe laboratory environment and minimize exposure risks.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound, which is classified as harmful if swallowed.[1] The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-impermeable gloves | Nitrile or neoprene gloves are preferred.[2] Gloves must be inspected before use and users should wash and dry hands before and after use.[3] For compounding or when handling hazardous drugs, double gloving is recommended.[4] |
| Eye and Face Protection | Safety glasses with side shields or goggles | In situations with a risk of splashing, a face shield should be worn in addition to goggles.[2][5][6] |
| Body Protection | Disposable gown | A disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is required.[4] Laboratory coats made of absorbent materials are not suitable.[2] |
| Respiratory Protection | NIOSH-approved respirator | Required when unpacking hazardous drugs not in plastic containers or when there is a risk of generating dust or aerosols.[3][6] A surgical mask is not a substitute for a respirator.[6] |
| Head and Foot Protection | Head/hair and shoe covers | Disposable head, hair (including beard and mustache), and shoe covers should be worn, especially in compounding environments.[2] |
Operational Plan: Safe Handling and Storage
Safe handling and storage practices are essential to prevent contamination and accidental exposure.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area.[3] For procedures that may generate dust or aerosols, a chemical fume hood should be used.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[3]
-
Prevent Dust Formation: Minimize the generation of dust.[3]
-
Grounding: Use non-sparking tools and prevent fire caused by electrostatic discharge.[3]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.[3]
Storage Procedures:
-
Container: Store in a tightly closed, suitable container.[3]
-
Location: Keep in a dry, cool, and well-ventilated place.[3]
-
Incompatibilities: Store away from strong oxidizing agents and foodstuffs.[3]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and potential harm to others.
Waste Segregation and Collection:
-
Hazardous Waste Container: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a dedicated, clearly labeled hazardous waste container.[7]
-
Trace Waste: Items with trace amounts of the chemical should also be disposed of as hazardous waste.[7]
Disposal Method:
-
The primary method for disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
Do not discharge this compound or its containers into sewer systems or the environment.[3]
Contaminated Packaging:
-
Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[3]
-
Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill, if local regulations permit.[3]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is required.
First Aid Measures:
| Exposure Route | Action |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[3] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |
Accidental Release Measures:
-
Evacuate: Evacuate personnel from the spill area.[3]
-
Ventilate: Ensure adequate ventilation.[3]
-
Ignition Sources: Remove all sources of ignition.[3]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[3]
-
Cleanup: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[3] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[3]
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Ambazone | C8H11N7S | CID 1549158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. chemicalbook.com [chemicalbook.com]
- 4. osha.gov [osha.gov]
- 5. pharmastate.academy [pharmastate.academy]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. ph.health.mil [ph.health.mil]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
